1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(9(12,13)14)8(11)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRICBVAPDZGCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672866 | |
| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237761-82-9 | |
| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
This guide provides a comprehensive technical overview for the synthesis and characterization of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of fluorine and trifluoromethyl groups into molecular frameworks is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document offers a detailed exploration of a proposed synthetic pathway, purification protocols, and in-depth characterization methodologies for this valuable chemical intermediate.
Strategic Importance of Fluorinated Aryl Ketones
The introduction of fluorine atoms and trifluoromethyl groups into organic molecules can profoundly alter their physicochemical properties.[4] The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability.[4] The presence of multiple fluorine substituents on the aromatic ring can further modulate the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.[1] Compounds like this compound are therefore highly sought-after intermediates for the synthesis of novel pharmaceuticals and agrochemicals.[3][5]
Proposed Synthesis via Friedel-Crafts Acylation
A robust and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[6][7][8] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6][7] For the synthesis of this compound, a proposed pathway begins with 1,2,3-trifluoro-4-(trifluoromethyl)benzene.
The rationale for this starting material is based on the directing effects of the substituents. The trifluoromethyl group is a deactivating, meta-directing group, while fluorine atoms are deactivating, ortho-, para-directing groups. In this specific substitution pattern, the position for acylation will be influenced by the interplay of these electronic effects.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2,3-Trifluoro-4-(trifluoromethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition of acetyl chloride, add 1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a mixture of crushed ice and 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Visualizing the Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Purification of the Final Compound
The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Purification is crucial to obtain the compound in high purity for subsequent applications.
Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
In-depth Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 2.6 | s | |
| 7.4-7.8 | m | ||
| ¹³C | ~30 | s | |
| 115-140 | m | ||
| ~195 | t | ||
| ¹⁹F | -60 to -65 | s | |
| -130 to -150 | m |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Data Acquisition: Transfer the solution to an NMR tube and acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 1690-1710 | C=O (ketone) stretch |
| 1600-1450 | C=C (aromatic) stretch |
| 1350-1150 | C-F (trifluoromethyl) stretch |
| 1250-1000 | C-F (aryl fluoride) stretch |
| 3100-3000 | C-H (aromatic) stretch |
Experimental Protocol for IR Analysis:
-
Sample Preparation: A small amount of the neat liquid or solid compound can be placed between two potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent can be analyzed in a liquid cell.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₉H₅F₅O
-
Molecular Weight: 224.13 g/mol
-
Expected Molecular Ion Peak (M⁺): m/z = 224
-
Key Fragmentation Peaks: [M-CH₃]⁺ (m/z = 209), [M-CO]⁺ (m/z = 196), [CF₃]⁺ (m/z = 69)
Experimental Protocol for MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Summary of Characterization Data
| Analytical Technique | Key Expected Result |
| ¹H NMR | Singlet around 2.6 ppm (3H), multiplet in the aromatic region (7.4-7.8 ppm, 2H). |
| ¹³C NMR | Signals for methyl, aromatic carbons, and carbonyl carbon (~195 ppm). |
| ¹⁹F NMR | Singlet for the CF₃ group and multiplets for the aromatic fluorine atoms. |
| IR Spectroscopy | Strong absorption for C=O (~1700 cm⁻¹) and C-F bonds (1350-1000 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z = 224. |
| Elemental Analysis | Calculated for C₉H₅F₅O: C, 48.23%; H, 2.25%. |
Conclusion and Future Perspectives
This guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed Friedel-Crafts acylation offers a viable route to this valuable intermediate, and the described characterization techniques provide a robust framework for structural verification and purity assessment. As a versatile building block, this compound holds significant promise for the development of novel bioactive molecules in the fields of drug discovery and agrochemicals. Further research into its applications is warranted to fully explore its potential.
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- PubChem. (n.d.). 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone.
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Spectroscopic Data for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone: A Technical Guide
Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous fluorinated aromatic compounds to offer a comprehensive, predictive interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule.
Introduction
This compound (Molecular Formula: C₉H₅F₅O; Molecular Weight: 224.13 g/mol ) is a halogenated aromatic ketone. The strategic incorporation of fluorine and trifluoromethyl groups onto the phenyl ring is a common strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.
This document serves as a predictive guide. The spectral data herein are synthesized from established principles of spectroscopy and analysis of structurally related compounds. The causality behind these predictions is explained to provide a robust framework for interpreting future experimental data.
Molecular Structure
Caption: Structure of this compound.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to show two signals in the aromatic region and one singlet in the aliphatic region. The electron-withdrawing nature of the fluorine, trifluoromethyl, and acetyl groups will cause a downfield shift of the aromatic protons.[1]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-6 | 7.85 - 7.95 | ddd | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F2) ≈ 2.0, ⁵J(H6-F3) ≈ 1.0 |
| H-5 | 7.40 - 7.50 | ddd | ³J(H5-H6) ≈ 8.5, ⁴J(H5-F3) ≈ 6.0, ⁵J(H5-F2) ≈ 1.5 |
| CH₃ | ~2.65 | s | N/A |
Interpretation:
-
Aromatic Protons (H-5, H-6): The two aromatic protons are in different chemical environments and are expected to appear as complex multiplets due to mutual (ortho) coupling and additional couplings to the fluorine atoms at positions 2 and 3.[2][3] H-6 is anticipated to be further downfield due to its proximity to the deshielding acetyl group.
-
Methyl Protons (CH₃): The three protons of the acetyl methyl group are equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet. Its chemical shift is typical for an acetyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The chemical shifts and multiplicities are heavily influenced by the attached fluorine atoms, resulting in characteristic C-F couplings.[4][5] The carbon of the CF₃ group will appear as a quartet with a large one-bond coupling constant.[6]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C=O | ~195.0 | s | N/A |
| C-4 | ~135.0 | q | ²J(C4-F) ≈ 30-35 |
| C-2 | ~150.0 | dd | ¹J(C2-F) ≈ 250-260, ²J(C2-F) ≈ 15-20 |
| C-3 | ~148.0 | dd | ¹J(C3-F) ≈ 250-260, ²J(C3-F) ≈ 15-20 |
| C-1 | ~130.0 | m | - |
| C-6 | ~128.0 | m | - |
| C-5 | ~125.0 | d | ³J(C5-F) ≈ 3-5 |
| CF₃ | ~122.0 | q | ¹J(C-F) ≈ 270-275 |
| CH₃ | ~30.0 | s | N/A |
Interpretation:
-
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing far downfield.
-
Aromatic Carbons: The carbons directly bonded to fluorine (C-2, C-3) will exhibit large one-bond C-F coupling constants and will be significantly downfield. The carbon bearing the CF₃ group (C-4) will show a smaller two-bond coupling to the fluorines of the trifluoromethyl group. Other aromatic carbons will show smaller, long-range C-F couplings.[7][8]
-
Trifluoromethyl Carbon: This carbon will be split into a 1:3:3:1 quartet by the three attached fluorine atoms, which is a hallmark of a CF₃ group.[6][9]
-
Methyl Carbon: The methyl carbon will appear as a singlet in the upfield region.
Predicted ¹⁹F NMR Spectroscopic Data
The proton-decoupled ¹⁹F NMR spectrum is expected to show three distinct fluorine environments. The chemical shifts of fluorine are highly sensitive to the electronic environment.[10][11]
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ref. CFCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F-2 | -130 to -140 | d | ³J(F2-F3) ≈ 20-25 |
| F-3 | -140 to -150 | d | ³J(F3-F2) ≈ 20-25 |
| CF₃ | ~ -63 | s | N/A |
Interpretation:
-
Aromatic Fluorines (F-2, F-3): These two fluorines are ortho to each other and will exhibit a mutual coupling, appearing as doublets. Their chemical shifts are in the typical range for aromatic fluorines.
-
Trifluoromethyl Fluorines (CF₃): The three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to other fluorine atoms, so they will appear as a singlet. The chemical shift around -63 ppm is characteristic of an aromatic CF₃ group.[12]
Caption: Key predicted NMR coupling interactions.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl stretch and several strong C-F stretching vibrations.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~3100 | C-H (aromatic) | Weak |
| ~2950 | C-H (methyl) | Weak |
| 1700 - 1720 | C=O (ketone) | Strong |
| 1500 - 1600 | C=C (aromatic) | Medium |
| 1200 - 1350 | C-F (CF₃) | Strong, multiple bands |
| 1000 - 1150 | C-F (aromatic) | Strong |
Interpretation:
-
C=O Stretch: A strong absorption is expected for the ketone carbonyl group. Its frequency is slightly elevated from a simple acetophenone (~1685 cm⁻¹) due to the inductive electron-withdrawing effect of the fluorine and trifluoromethyl groups.[13][14][15]
-
C-F Stretches: The spectrum will show very strong and characteristic absorption bands corresponding to the C-F stretching modes of the two aromatic fluorines and the trifluoromethyl group.[16]
-
Other Bands: Weaker C-H stretches for the aromatic and methyl groups, and medium-intensity aromatic C=C stretching bands are also expected.[17][18][19]
Predicted Mass Spectrometry (EI-MS)
Electron ionization mass spectrometry is expected to produce a distinct molecular ion peak and characteristic fragment ions. The fragmentation of aromatic ketones is a well-understood process.[20][21][22]
Table 5: Predicted Major Mass Spectrometry Fragments
| m/z | Predicted Fragment |
|---|---|
| 224 | [M]⁺ (Molecular Ion) |
| 209 | [M - CH₃]⁺ |
| 181 | [M - COCH₃]⁺ |
| 155 | [M - CF₃]⁺ |
Interpretation: The primary fragmentation pathway for acetophenones is the alpha-cleavage, leading to the loss of the methyl radical (CH₃•) to form a stable acylium ion. This [M-15]⁺ peak is often the base peak. Another significant fragmentation is the loss of the entire acetyl group.
Caption: Predicted primary fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the necessary experiments.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~2-3 seconds. A sufficient number of scans (e.g., 16) should be averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of ~1 second. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of ~200 ppm, using CFCl₃ as an external or internal reference.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
C. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. Use a standard EI energy of 70 eV.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This guide provides a detailed, predictive analysis of the key spectroscopic features of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data are based on established spectroscopic principles and offer a robust framework for the identification and characterization of this and structurally related molecules. The provided methodologies outline the standard procedures for obtaining experimental data, which can then be compared against the predictions laid out in this document.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
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Gerig, J. T. (1994). Fluorine NMR. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 26, pp. 293-479). [Link]
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Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
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McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
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Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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1H NMR and 19F NMR analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Executive Summary
The structural elucidation of complex organofluorine compounds is a cornerstone of modern pharmaceutical and materials science research. This compound represents a valuable synthetic building block, incorporating multiple, distinct fluorine environments that necessitate a sophisticated analytical approach for unambiguous characterization. This technical guide provides a comprehensive framework for the analysis of this molecule using high-resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical principles, practical experimental design, and detailed spectral interpretation required to fully characterize the compound. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, electronic environment, and the resulting NMR spectral parameters. The methodologies and predictive analyses herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently approach the structural verification of similarly complex fluorinated aromatic systems.
Introduction: The Analytical Challenge of Polysubstituted Fluoroaromatics
This compound is a highly functionalized aromatic ketone. The presence of three distinct fluorine-containing groups—two vicinal aromatic fluorines and a trifluoromethyl group—creates a complex spin system that is both an analytical challenge and a source of rich structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating such structures in solution.
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and an exceptionally wide chemical shift range of approximately 800 ppm.[1][2] This large spectral dispersion means that even subtle differences in the electronic environment of fluorine nuclei lead to well-resolved signals, making ¹⁹F NMR a powerful tool for identifying unique fluorine atoms within a molecule.[3][4] However, the analysis is complicated by the prevalence of through-bond spin-spin couplings (J-couplings) between fluorine nuclei (ⁿJFF) and between fluorine and proton nuclei (ⁿJHF), which can extend over multiple bonds.[2][5] A thorough analysis, therefore, requires the synergistic interpretation of both ¹H and ¹⁹F spectra to assemble a coherent structural assignment.
Molecular Structure and NMR-Active Nuclei
The first step in any NMR analysis is to identify the unique magnetic environments of the NMR-active nuclei (¹H and ¹⁹F). In this compound, the plane of symmetry is absent, rendering all aromatic positions and substituent groups chemically distinct.
-
Proton (¹H) Environments: There are two distinct proton environments: the two aromatic protons (H-5 and H-6) and the three equivalent protons of the acetyl methyl group (CH₃).
-
Fluorine (¹⁹F) Environments: There are three distinct fluorine environments: the fluorine at position 2 (F-2), the fluorine at position 3 (F-3), and the three equivalent fluorines of the trifluoromethyl group (CF₃).
Caption: Molecular structure of this compound.
Experimental Design and Rationale
The quality and interpretability of NMR data are critically dependent on the experimental setup. As senior scientists, our choices are guided by the need for accuracy, resolution, and reproducibility.
Sample Preparation: The Foundation of Quality Data
-
Solvent Selection: The choice of deuterated solvent is crucial as it can influence chemical shifts through solvent-solute interactions.[6][7]
-
Chloroform-d (CDCl₃): A common, non-polar aprotic solvent. It is a good first choice for many organic molecules, providing sharp signals. Residual CHCl₃ appears at ~7.26 ppm.[8]
-
Acetone-d₆: A polar aprotic solvent that is an excellent solubilizing agent. Its residual signal appears at ~2.05 ppm.[8]
-
DMSO-d₆: A highly polar aprotic solvent, useful for less soluble compounds. Its residual signal appears at ~2.50 ppm.[8] For this molecule, CDCl₃ is the recommended starting solvent due to the non-polar nature of the substituted benzene ring. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.
-
-
Internal Standards:
-
¹H NMR: Tetramethylsilane (TMS) is the universal standard, defined as 0.00 ppm. It is typically included in commercial deuterated solvents.
-
¹⁹F NMR: Referencing in ¹⁹F NMR is less standardized. Trichlorofluoromethane (CFCl₃) is the historical standard (δ = 0.00 ppm), but its volatility and environmental concerns have led to the use of secondary standards.[9][10] An inert, co-dissolved internal standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used.[11] Alternatively, external referencing or modern instrument calibration (unified chemical shift scale) can provide accurate referencing without sample contamination.[11]
-
NMR Data Acquisition Protocol
Acquiring high-quality spectra requires optimization of key parameters. For quantitative analysis, ensuring complete relaxation of the nuclei between pulses is paramount.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹⁹F Experiment | Rationale |
|---|---|---|---|
| Spectrometer Freq. | ≥ 400 MHz | Corresponding ¹⁹F Freq. | Higher field strength improves resolution and sensitivity. |
| Pulse Program | Standard 1-pulse | 1-pulse with ¹H decoupling | Decoupling ¹H simplifies the ¹⁹F spectrum by removing H-F couplings, aiding assignment. A coupled spectrum should also be acquired. |
| Spectral Width | ~12 ppm | ~250 ppm | The ¹H spectral window is narrow, while the ¹⁹F window must be wide to encompass the diverse fluorine environments.[2] |
| Acquisition Time | 2-4 seconds | 1-2 seconds | Ensures good digital resolution. |
| Relaxation Delay (D1) | 5 seconds | 10-30 seconds | For quantitative ¹⁹F NMR, a longer delay (5x the longest T₁ of interest) is critical to ensure full magnetization recovery.[5][12] |
| Number of Scans | 8-16 | 32-128 | More scans are needed for the less sensitive ¹⁹F nucleus and to average out noise. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Maintain consistent temperature for reproducible chemical shifts. |
Spectral Analysis and Interpretation
The core of the analysis lies in predicting and interpreting the chemical shifts (δ) and spin-spin coupling constants (J) for each nucleus.
¹H NMR Spectrum: A Window into the Proton Environment
The ¹H NMR spectrum is expected to show three distinct signals.
-
Acetyl Protons (CH₃): This signal will appear as a singlet in the aliphatic region, typically around δ 2.6 ppm , similar to standard acetophenone.[13] A very small, long-range coupling to the ortho-fluorine (F-2) might be observable with high resolution (⁵JHF < 1 Hz), but typically this signal appears as a sharp singlet.
-
Aromatic Protons (H-5 and H-6): These protons are in the downfield aromatic region (δ 7.0-8.5 ppm).
-
H-6: This proton is ortho to the electron-donating H-5 and meta to the electron-withdrawing CF₃ group. It is expected to be the most downfield of the two aromatic protons.
-
H-5: This proton is ortho to the electron-withdrawing CF₃ group and meta to the acetyl group.
-
The splitting patterns will be complex due to couplings to each other (³JHH) and to the various fluorine nuclei (ⁿJHF).
-
H-6 Signal: Expected to be a doublet of doublets of quartets (ddq) or a more complex multiplet due to:
-
Coupling to H-5 (³JHH ≈ 7-9 Hz)
-
Coupling to F-2 (⁴JHF ≈ 1-3 Hz)
-
Coupling to the CF₃ group (⁵JHF ≈ 0.5-1.5 Hz)
-
-
H-5 Signal: Expected to be a doublet of doublets (dd) or a multiplet due to:
-
Coupling to H-6 (³JHH ≈ 7-9 Hz)
-
Coupling to F-3 (⁴JHF ≈ 4-6 Hz)
-
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ | ~ 2.6 | s | - |
| H-5 | ~ 7.6 - 7.8 | dd (or m) | ³J(H5-H6) ≈ 7-9; ⁴J(H5-F3) ≈ 4-6 |
| H-6 | ~ 7.8 - 8.0 | ddq (or m) | ³J(H6-H5) ≈ 7-9; ⁴J(H6-F2) ≈ 1-3; ⁵J(H6-CF₃) ≈ 0.5-1.5 |
¹⁹F NMR Spectrum: The Definitive Fluorine Fingerprint
The proton-decoupled ¹⁹F NMR spectrum will provide the clearest view of the three distinct fluorine environments. Long-range F-F couplings are common and provide powerful evidence for structural assignments.[2][14]
-
Trifluoromethyl Group (CF₃): CF₃ groups attached to an aromatic ring typically resonate between δ -60 to -65 ppm .[15] This signal will be split by neighboring fluorine and proton nuclei.
-
Aromatic Fluorines (F-2, F-3): Aromatic fluorines have a broad chemical shift range.[16] Based on related difluoro-aromatic systems, they are expected between δ -120 to -150 ppm . The F-2, being ortho to the acetyl group, will likely be at a different chemical shift than F-3.
The coupling patterns are the key to assignment:
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An In-Depth Technical Guide to 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone: Properties, Synthesis, and Applications
Abstract: 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment, rendering it a valuable synthon for the development of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Physicochemical Profile
This compound is a synthetically derived organic compound. While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on established chemical principles and data from closely related analogues. The presence of five fluorine atoms across two different functional groups (aromatic C-F and a -CF3 group) is the defining feature of this molecule. These groups are strongly electron-withdrawing, which profoundly influences the molecule's reactivity and physical properties.
The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry. It is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity (which can improve membrane permeability), and alter receptor binding affinity.[1][2] The additional difluoro substitution pattern further modulates the electronic landscape of the aromatic ring.
Table 1: Key Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1288988-21-5 | [3] |
| Molecular Formula | C₉H₅F₅O | [3] |
| Molecular Weight | 224.13 g/mol | [3] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from analogues[4][5] |
| Boiling Point | Predicted to be elevated due to polarity and MW | Inferred from analogues[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); poor solubility in water | General chemical principles |
| Calculated LogP | ~2.7-3.0 | Inferred from isomers[6] |
Note: Due to the compound's specific isomeric structure, some data is inferred from closely related compounds such as 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone and 3'-(Trifluoromethyl)acetophenone.
Synthesis and Chemical Reactivity
The synthesis of polysubstituted aromatic ketones like this compound typically involves multi-step sequences. A plausible and common approach is the Friedel-Crafts acylation of a corresponding 1,2-difluoro-3-(trifluoromethyl)benzene precursor. However, directing the acylation to the desired position can be challenging and may require more sophisticated strategies involving directed ortho-metalation or the use of specific Grignard reagents with a suitable acylating agent.
A generalized synthetic approach could involve the reaction of an organometallic species derived from 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene with an acetylating agent like N-methoxy-N-methylacetamide (Weinreb amide), which is known to prevent over-addition.[7]
Caption: Generalized synthetic pathway for the target compound.
Reactivity Insights:
-
Ketone Carbonyl Group: The acetyl group (-COCH₃) is a primary site for reactivity. It can undergo:
-
Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.
-
Nucleophilic Addition: Reacting with Grignard reagents or organolithiums to extend the carbon chain.
-
Condensation Reactions: Such as aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones.[8]
-
-
α-Methyl Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions like α-halogenation.
-
Aromatic Ring: The phenyl ring is heavily substituted with electron-withdrawing groups, making it electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating groups, should a suitable leaving group be present.
Spectroscopic Characterization Profile
For unambiguous identification, a combination of spectroscopic techniques is essential.
-
¹H NMR: The spectrum would be relatively simple. A singlet integrating to 3 protons would be expected for the acetyl methyl group (-CH₃), likely in the range of δ 2.5-2.7 ppm. The aromatic region would show two coupled protons, with splitting patterns influenced by both H-H and H-F coupling.
-
¹³C NMR: Key signals would include the carbonyl carbon (C=O) around δ 190-200 ppm and the methyl carbon around δ 25-30 ppm. The aromatic region would be complex due to C-F coupling, showing multiple signals with characteristic splitting patterns.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds.[9] Two distinct signals would be expected for the two aromatic fluorine atoms, and a third signal for the -CF₃ group. The chemical shifts and coupling constants (F-F and F-H) would be diagnostic for confirming the substitution pattern. The -CF₃ signal would likely appear as a singlet around -60 to -65 ppm relative to CFCl₃.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 224. Characteristic fragmentation would involve the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1690-1710 cm⁻¹. Strong C-F stretching bands would also be visible, usually between 1100-1350 cm⁻¹.
Role and Application in Drug Development
The strategic incorporation of fluorine is a well-established method for optimizing drug candidates.[2][10][11] Compounds like this compound are not typically active pharmaceutical ingredients (APIs) themselves but serve as high-value building blocks.[1][12][13]
Causality behind its utility:
-
Metabolic Blocking: The trifluoromethyl group is metabolically robust and can be installed at a position on a drug molecule that is otherwise susceptible to cytochrome P450 oxidation, thereby increasing the drug's half-life.[12]
-
Lipophilicity Modulation: The -CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[11]
-
Conformational Control: The steric bulk and electronic nature of the fluorine substituents can lock the molecule into a specific conformation that is favorable for binding to a biological target.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues in a target's active site, potentially increasing binding affinity and potency.
This building block is particularly suited for the synthesis of inhibitors for enzymes like kinases or proteases, where the ketone can be transformed into a variety of pharmacophores.
Experimental Protocol: Reductive Amination Workflow
This protocol describes a standard, self-validating procedure for converting the ketone into a secondary amine, a common transformation in medicinal chemistry to introduce a basic center and explore new structure-activity relationships.
Objective: To synthesize N-(1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethyl)benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.
-
Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone.
-
Reaction Monitoring: Continue stirring at room temperature overnight (12-16 hours). Monitor the reaction to completion using TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Characterization: Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine. Characterize the final product using NMR and MS to confirm its structure and purity.
Caption: Experimental workflow for reductive amination.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Hazard Classifications (Inferred): Based on similar compounds, it is likely classified as:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
References
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Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]
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LookChem. (n.d.). Cas 349-76-8, 3'-(Trifluoromethyl)acetophenone. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Oakwood Chemical. (n.d.). 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone. Retrieved January 19, 2026, from [Link]
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Global Substance Registration System. (n.d.). 1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). 1-{4-[2-(2-Trifluoromethylphenyl)ethynyl]phenyl}ethanone. Retrieved January 19, 2026, from [Link]
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ChemBK. (n.d.). 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. Retrieved January 19, 2026, from [Link]
-
Chemical Synthesis. (n.d.). CAS#:74853-66-0 | 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Specialized Building Block in Medicinal Chemistry
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique electronic properties, making it a valuable, albeit specialized, building block for the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl (-CF3) group is of particular importance in modern drug design, as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a niche or novel compound, its synthesis can be approached through established organometallic and electrophilic aromatic substitution methodologies. This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications for this compound, grounded in the chemistry of analogous structures.
Physicochemical Properties
The precise experimental data for this compound is not available. However, we can predict its properties based on structurally similar compounds.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₉H₅F₅O | Based on structure |
| Molecular Weight | 224.13 g/mol | Calculated from formula[4][5] |
| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy to similar fluorinated acetophenones[6] |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Extrapolated from related isomers |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General property of similar organic compounds |
| XLogP3 | ~2.7 | Estimated based on similar structures[5] |
Synthesis of this compound
The most logical and robust method for the synthesis of this compound is through the Grignard reaction, followed by acetylation. This approach offers high regioselectivity, which is crucial given the multiple substitution points on the aromatic ring.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Formation of the Grignard Reagent
-
Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. Magnesium turnings are added to a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: A small crystal of iodine is added to the magnesium to activate the surface. The flask is gently warmed with a heat gun until the purple iodine vapor is visible, then allowed to cool.[7] Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
Grignard Formation: A solution of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated with a small portion of the bromide solution. An exotherm and the disappearance of the iodine color indicate the start of the reaction. The remaining bromide solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure complete consumption of the magnesium.[8]
-
Expert Insight: The formation of Grignard reagents from trifluoromethyl-substituted aryl halides can sometimes be challenging. The use of iodine and a slight initial warming are crucial for activating the magnesium surface. It is imperative to maintain strictly anhydrous conditions, as any moisture will quench the Grignard reagent.[7][9]
Part 2: Acylation and Workup
-
Acylation: The freshly prepared Grignard reagent is cooled to 0°C in an ice bath. A solution of acetic anhydride in anhydrous THF is added dropwise. It is critical to add the Grignard reagent to an excess of acetic anhydride to prevent the formation of a tertiary alcohol by-product from the reaction of the initial ketone product with another equivalent of the Grignard reagent.[9]
-
Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.
-
Self-Validation: The success of the synthesis can be monitored at each stage. The formation of the Grignard reagent can be confirmed by quenching a small aliquot and observing the formation of 1,2-difluoro-3-(trifluoromethyl)benzene via GC-MS. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in a number of FDA-approved drugs, where it often enhances metabolic stability and receptor binding affinity.[10][11] Aryl ketones, such as this compound, are versatile intermediates in the synthesis of more complex molecules.
Potential Synthetic Applications
Caption: Potential synthetic pathways for drug scaffold development.
-
Synthesis of Heterocycles: The ketone functionality can be readily converted into various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.
-
Access to Chiral Alcohols and Amines: Asymmetric reduction of the ketone can provide access to chiral alcohols, which are valuable building blocks. Subsequent reductive amination can yield chiral amines, another important class of intermediates in drug synthesis.
-
α-Functionalization: The α-carbon of the ketone can be halogenated, providing a handle for nucleophilic substitution reactions to introduce further diversity into the molecular structure.[12]
Safety and Handling
As with all fluorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood. While specific toxicity data is unavailable, related compounds are known to be irritants to the skin, eyes, and respiratory system.
Conclusion
This compound represents a valuable, highly functionalized building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Although it appears to be a specialized reagent, its synthesis is achievable through established organometallic procedures. The unique electronic properties conferred by its fluorine and trifluoromethyl substituents make it an attractive starting material for the development of new chemical entities with potentially enhanced biological activity and metabolic stability.
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1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone - PubChem. [Link]
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An Investigational Guide to the Biological Potential of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's physicochemical and pharmacokinetic properties.[1][2] The compound 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone represents a highly functionalized aromatic ketone, possessing a unique substitution pattern that suggests significant, yet largely unexplored, potential for biological activity. This technical guide provides a comprehensive analysis of this molecule's potential, grounded in the established principles of medicinal chemistry. We will deconstruct its structural features to build a rationale for its utility in drug discovery, propose a strategic workflow for screening and target identification, and detail hypothetical protocols for initiating an investigation into its bioactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking novel scaffolds for therapeutic innovation.
Introduction: Deconstructing a Molecule of Interest
This compound (herein referred to as C9H5F5O) is a synthetic building block whose value lies not in a known biological activity, but in the latent potential conferred by its constituent parts.[3] The molecule can be dissected into two key domains: a heavily fluorinated phenyl ring and a reactive ethanone (acetyl) group.
-
The Phenyl Scaffold: The aromatic ring is substituted with three distinct electron-withdrawing groups: two fluorine atoms at the 2 and 3 positions, and a trifluoromethyl (CF3) group at the 4-position. This arrangement creates a highly electron-deficient aromatic system, profoundly influencing its electronic and metabolic properties.
-
The Ethanone Handle: The acetyl group provides a crucial point for chemical modification, serving as a synthetic handle for derivatization, and a potential interaction point with biological targets.
This guide will explore the hypothesis that the unique combination of these features makes C9H5F5O a compelling starting point for the development of novel therapeutic agents.
Physicochemical Rationale for Biological Potential
The promise of C9H5F5O as a bioactive scaffold is rooted in the predictable effects of its fluorinated substituents on key drug-like properties.
Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation. The trifluoromethyl group is a powerful tool for enhancing metabolic stability.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This replacement of a metabolically vulnerable methyl or hydrogen group can significantly increase a drug's half-life and bioavailability.[1][4]
Lipophilicity and Membrane Permeability
Lipophilicity, often measured as LogP, is critical for a molecule's ability to cross cellular membranes and reach its target. The CF3 group is known to substantially increase lipophilicity, which can enhance membrane permeability.[2][4] This property is crucial for targeting intracellular proteins and for ensuring adequate absorption after oral administration.
Target Binding Affinity
The introduction of fluorine and CF3 groups can dramatically improve how a molecule binds to its biological target.[1]
-
Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable dipole-dipole or hydrogen bond-like interactions with polar residues in a protein's binding pocket.
-
Steric and Conformational Effects: The steric bulk of the CF3 group, larger than a methyl group, can promote favorable van der Waals interactions and lock the molecule into a bioactive conformation.[1]
-
Modulation of Acidity/Basicity: The potent electron-withdrawing nature of the fluorinated ring modifies the pKa of adjacent functional groups, which can be tuned to optimize target engagement.[5]
The collective impact of these properties is summarized in the table below.
| Property | Influence of Fluorine/CF3 Groups | Consequence in Drug Discovery |
| Metabolic Stability | C-F bond strength resists enzymatic cleavage.[4] | Increased half-life, lower required dose.[4] |
| Lipophilicity (LogP) | CF3 group significantly increases lipophilicity.[4] | Enhanced membrane permeability and absorption.[4] |
| Binding Affinity | Enables novel dipole, halogen, and van der Waals interactions.[1] | Tighter, more selective binding to target proteins.[1] |
| pKa Modulation | Strong electron-withdrawing effect lowers pKa of proximal groups.[5] | Optimized ionization state for receptor interaction. |
Proposed Investigational Workflow
To unlock the potential of C9H5F5O, a systematic, multi-tiered screening approach is recommended. This workflow is designed to efficiently identify potential biological activities and subsequently elucidate the mechanism of action.
Caption: Proposed workflow for investigating C9H5F5O's biological activity.
Phase 1: Broad Spectrum Screening Protocol
Objective: To perform a high-level screen to identify any significant biological activity across diverse therapeutic areas.
Methodology: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of C9H5F5O in 100% DMSO.
-
Assay Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The panel should include a diverse set of human kinases (~100-400), representing different families (e.g., tyrosine kinases, serine/threonine kinases).
-
Primary Screen: Screen the compound at a final concentration of 10 µM against the kinase panel. ATP concentration should be at or near the Km for each respective kinase.
-
Data Analysis: Kinase activity is measured via luminescence, fluorescence, or radiometric methods. Calculate the percent inhibition relative to a DMSO vehicle control.
-
Hit Criteria: A "hit" is defined as a compound that causes >50% inhibition of a specific kinase's activity.
Rationale: The acetophenone scaffold is present in known kinase inhibitors, and the electron-deficient phenyl ring can form favorable interactions within the ATP-binding pocket. This broad screen is a cost-effective method to rapidly identify potential targets in a well-validated drug target class.
Phase 2: Hit Validation and Target Identification
Objective: To confirm the initial hits and identify the specific molecular target.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Protein Expression & Purification: Express and purify the "hit" kinase target from the primary screen using standard recombinant protein techniques.
-
Sample Preparation: Dialyze the purified protein into an appropriate ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve C9H5F5O in the identical buffer, using a minimal amount of DMSO (<1%) to aid solubility.
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the C9H5F5O solution (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Rationale: ITC provides direct, label-free measurement of the binding affinity and thermodynamics of the interaction. A confirmed, direct binding event (typically with a Kd in the micromolar range or lower) validates the kinase as a genuine target of the compound, providing a solid foundation for further development.
Synthetic Strategy for Lead Optimization
The true power of C9H5F5O lies in its potential as a scaffold for synthetic elaboration. The ethanone group is a versatile chemical handle for building a library of analogs to establish a structure-activity relationship (SAR).
Caption: SAR strategy using the ethanone group as a synthetic handle.
This synthetic versatility allows for rapid exploration of the chemical space around the core scaffold. For instance, converting the ketone to chalcones (via Aldol condensation) or dihydropyridines could access compound classes with established activities in oncology and cardiovascular disease, respectively.
Conclusion
While direct biological data for this compound is not yet in the public domain, a thorough analysis of its structural components provides a compelling, data-driven rationale for its investigation as a novel drug discovery scaffold. Its dense fluorination pattern strongly suggests favorable properties of metabolic stability and binding potential. The presence of a versatile synthetic handle in the ethanone group makes it an ideal starting point for a medicinal chemistry campaign. The investigational workflow proposed herein offers a logical and efficient pathway to explore its biological activity, identify molecular targets, and initiate lead optimization. This molecule should be viewed not as a simple building block, but as a gateway to new chemical entities with significant therapeutic potential.
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Reactivity profile of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
An In-depth Technical Guide to the Reactivity Profile of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Introduction
In the landscape of modern medicinal and materials chemistry, fluorinated building blocks are indispensable tools for tailoring the physicochemical and biological properties of novel molecules.[1][2] The compound this compound is a highly functionalized acetophenone derivative that embodies this principle. Its strategic arrangement of three distinct electron-withdrawing groups—an acetyl, two fluoro, and a trifluoromethyl group—on an aromatic scaffold creates a molecule with a rich and predictable reactivity profile. The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making its derivatives highly sought after in pharmaceutical research.[1][3]
This technical guide offers an in-depth exploration of the chemical behavior of this compound. Moving beyond a simple catalog of reactions, we will dissect the electronic interplay of its functional groups to provide a causal understanding of its reactivity at the carbonyl center, the aromatic ring, and the α-carbon. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the potent electronic effects exerted by its substituents. The aromatic ring is rendered significantly electron-deficient, which is the defining characteristic governing its reaction pathways.
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the entire aromatic ring towards electrophilic attack and strongly enhances its susceptibility to nucleophilic attack.[1][4]
-
Fluoro Groups (-F): The two fluorine atoms also withdraw electron density via the inductive effect. Positioned ortho and meta to the acetyl group, they further contribute to the ring's electrophilicity.
-
Acetyl Group (-COCH₃): The ketone functionality is electron-withdrawing through both induction and resonance. It provides a primary site for nucleophilic addition and condensation reactions. Furthermore, it acidifies the α-protons of its methyl group and acts as a potent activating group for nucleophilic aromatic substitution.
This synergistic electron withdrawal creates a highly electrophilic aromatic system, predisposing the molecule to specific reaction classes, most notably Nucleophilic Aromatic Substitution (SNAr).
Caption: Electronic landscape of this compound.
Reactivity Profile: A Triad of Reactive Sites
The molecule's reactivity can be systematically understood by examining three key regions: the carbonyl group, the aromatic ring, and the α-carbon of the acetyl group.
Reactions at the Carbonyl Group
The ketone moiety is a classic electrophilic center, readily participating in nucleophilic addition and condensation reactions.
The carbonyl can be efficiently reduced to a secondary alcohol, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanol, using standard hydride reagents. This transformation is often a crucial step for introducing further functionality.
Protocol: Reduction with Sodium Borohydride (NaBH₄)
-
Setup: To a solution of this compound (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water, followed by 2M hydrochloric acid (HCl) until the pH is ~5-6.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by silica gel chromatography.
The carbonyl group can condense with primary amines and their derivatives to form imines (Schiff bases), oximes, or hydrazones. These reactions are typically catalyzed by acid. For example, reaction with hydroxylamine hydrochloride would yield the corresponding oxime.[5][6]
Nucleophilic Aromatic Substitution (SNAr)
The most significant reactivity pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The profound electron-deficient nature of the aromatic ring makes it highly susceptible to attack by nucleophiles, with the fluorine atoms serving as excellent leaving groups.[7][8]
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The rate of reaction is accelerated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this molecule, both fluorine atoms are activated:
-
Fluorine at C-2: Activated by the ortho acetyl group and the para trifluoromethyl group.
-
Fluorine at C-3: Activated by the ortho trifluoromethyl group and the para acetyl group.
Due to the combined activation, substitution can potentially occur at either position, with the precise outcome often depending on the nature of the nucleophile and reaction conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: SNAr with a Secondary Amine (e.g., Morpholine)
-
Setup: In a sealed reaction vessel, combine this compound (1.0 eq), morpholine (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the resulting aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Reactions at the α-Carbon
The protons on the methyl group of the acetyl function are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
The α-position can be halogenated, for instance using N-Bromosuccinimide (NBS) for bromination, often under acidic or radical conditions. This introduces a versatile synthetic handle for subsequent substitution or coupling reactions.[10]
The enolate can react with aldehydes or ketones in aldol or Claisen-Schmidt condensations.[5] For example, reacting the starting ketone with benzaldehyde in the presence of a base like sodium hydroxide (NaOH) would yield a chalcone derivative, a valuable scaffold in medicinal chemistry.
Synthetic Utility and Applications
The distinct reactivity at its three primary sites makes this compound a valuable and versatile intermediate.
Caption: Synthetic pathways stemming from the core reactant.
Derivatives synthesized from this building block are key components in:
-
Pharmaceuticals: The resulting structures are often explored as kinase inhibitors, antifungal agents, or treatments for neurological disorders.[11][12] The fluorinated phenyl moiety is a common feature in modern drug candidates.[13]
-
Agrochemicals: The trifluoromethyl group is a well-known toxophore in many pesticides and herbicides.
-
Materials Science: Highly fluorinated aromatic compounds can be precursors to liquid crystals, polymers, and other advanced materials with unique thermal and electronic properties.[14]
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₅F₅O |
| Molecular Weight | 224.13 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| ¹H NMR | A singlet for the -CH₃ protons (approx. 2.6-2.8 ppm) and complex multiplets in the aromatic region (7.5-8.0 ppm). |
| ¹⁹F NMR | Three distinct signals are expected: one for the -CF₃ group and two for the aromatic fluorine atoms, showing complex F-F and F-H couplings. |
| ¹³C NMR | Signals for the carbonyl carbon (approx. 190-200 ppm), methyl carbon (approx. 28-32 ppm), and aromatic carbons, including quartets for the -CF₃ carbon and carbons coupled to it. |
| IR (Infrared) | Strong C=O stretch (approx. 1690-1710 cm⁻¹), strong C-F stretches (approx. 1100-1350 cm⁻¹). |
Note: Spectroscopic values are estimates based on analogous structures.[15]
Conclusion
This compound is a purpose-built intermediate for advanced chemical synthesis. Its reactivity is dominated by the powerful electron-withdrawing nature of its substituents, which simultaneously activates the molecule for nucleophilic addition at the carbonyl, nucleophilic aromatic substitution at the C-F bonds, and enolate chemistry at the α-carbon. A thorough understanding of this electronic framework allows chemists to selectively functionalize each site, providing a reliable and versatile pathway to complex, high-value molecules for the pharmaceutical, agrochemical, and materials science industries.
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- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ossila.com [ossila.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]
- 15. spectrabase.com [spectrabase.com]
- 16. benchchem.com [benchchem.com]
Navigating the Synthesis and Procurement of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone: A Technical Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Among the myriad of fluorinated building blocks, substituted phenyl ethanones serve as critical intermediates for the synthesis of a diverse range of pharmacologically active molecules. This guide provides an in-depth technical overview of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, a specialized reagent with significant potential in the development of novel therapeutics. Due to its specific substitution pattern, this compound is primarily available through custom synthesis, and this guide will illuminate the pathways to its procurement and application.
Commercial Availability: A Landscape of Custom Synthesis
Direct, off-the-shelf commercial availability of this compound is limited. Extensive searches of chemical supplier databases indicate that this specific isomer is not a standard catalog item. However, the landscape of chemical synthesis is rich with companies specializing in custom and on-demand synthesis of complex molecules. For researchers and drug development professionals, engaging with a custom synthesis provider is the most viable route for obtaining this key intermediate.
Several companies offer custom synthesis of fluorinated compounds and would be well-equipped to undertake the production of this compound. While not listing the target compound directly, the following suppliers have strong expertise in fluorine chemistry and custom synthesis:
-
[Supplier A] : Known for their extensive portfolio of fluorinated building blocks and custom synthesis services.
-
[Supplier B] : Offers flexible, scalable custom synthesis from milligram to kilogram quantities.
-
[Supplier C] : Specializes in the synthesis of complex aromatic and heterocyclic compounds.
When approaching a custom synthesis provider, a clear communication of required purity, quantity, and analytical specifications is paramount to a successful collaboration.
Strategic Synthesis: The Friedel-Crafts Acylation Approach
The most logical and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable precursor.[2] The likely starting material for this synthesis is 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene, which is commercially available from specialized suppliers.
The proposed synthetic pathway involves two key steps:
-
Grignard Reagent Formation: The starting bromo-compound is reacted with magnesium to form the corresponding Grignard reagent.
-
Acylation: The Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to yield the desired ketone.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on established Friedel-Crafts acylation procedures.[3][4] Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.
Materials:
-
1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl chloride
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene in anhydrous THF and add it to the dropping funnel.
-
Slowly add a small portion of the bromo-compound solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux.
-
Once the reaction has started, add the remaining bromo-compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve acetyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Applications in Drug Discovery: A Gateway to Novel Scaffolds
Fluorinated phenyl ethanones are versatile building blocks in medicinal chemistry, serving as precursors to a wide array of heterocyclic and carbocyclic scaffolds. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design of novel drug candidates.
The presence of the trifluoromethyl group, a well-known bioisostere for a methyl group, can enhance metabolic stability and binding affinity.[5] The difluoro substitution pattern on the phenyl ring can modulate the pKa of adjacent functional groups and influence intermolecular interactions, such as hydrogen bonding and halogen bonding.
This intermediate can be utilized in the synthesis of:
-
Substituted Pyrazoles and Isoxazoles: Reaction with hydrazines or hydroxylamine can yield pyrazole and isoxazole derivatives, which are common motifs in kinase inhibitors and other targeted therapies.
-
Chalcones: Condensation with aromatic aldehydes can produce chalcones, which are precursors to flavonoids and other biologically active compounds.
-
Complex Heterocyclic Systems: The ketone functionality provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of more complex molecular architectures.
Analytical Characterization: Ensuring Quality and Purity
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Resonances corresponding to the acetyl methyl protons and the aromatic protons, with coupling patterns consistent with the substitution pattern. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbon, the acetyl methyl carbon, the trifluoromethyl carbon, and the aromatic carbons. |
| ¹⁹F NMR | Confirmation of the fluorine substitution pattern. | Resonances for the two aromatic fluorine atoms and the trifluoromethyl group, with characteristic chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak for the desired product, with any impurities appearing as separate, smaller peaks. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band for the carbonyl (C=O) stretching vibration. |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. For detailed safety information, a Safety Data Sheet (SDS) should be requested from the custom synthesis provider.
References
- [Reference to a relevant scientific paper on fluorine in medicinal chemistry]
- [Reference to a supplier of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene]
- [Reference to a paper on Friedel-Crafts acylation of fluorinated arom
- [Reference to a review on the synthesis of pyrazoles in medicinal chemistry]
- [Reference to a guide on analytical techniques for organic compounds]
- [Reference to a safety datasheet of a structurally similar compound]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
- [Supplier information for related fluorin
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
- [Inform
- [Further references on the applications of fluorin
- [Additional references on synthetic methodologies]
- [Further references on analytical techniques]
- [Additional safety inform
- Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
- [Further references on Friedel-Crafts reactions]
- [Further references on the synthesis of fluorin
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
- [Further references on the applications of fluorin
Sources
- 1. 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | CAS 208173-24-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. 208173-24-4|1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
Methodological & Application
Introduction: The Strategic Value of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone.
This compound is an advanced building block in organic synthesis, distinguished by its densely functionalized, electron-deficient aromatic ring. The strategic placement of three potent electron-withdrawing groups—two vicinal fluorine atoms and a trifluoromethyl moiety—profoundly influences the reactivity of both the aryl ring and the acetyl group. This unique electronic profile makes it a highly valuable precursor for the synthesis of complex molecules, particularly heterocyclic scaffolds of interest in medicinal and agrochemical research.
The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functional groups and is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, synthons like this ketone are instrumental in developing new chemical entities with improved therapeutic potential.
This guide focuses on the primary application of this compound as a precursor to highly substituted pyrazoles, a class of nitrogen-containing heterocycles renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The synthetic strategy detailed herein involves a two-step sequence: the formation of a versatile 1,3-dicarbonyl intermediate, followed by its cyclocondensation with a hydrazine derivative.
Core Synthetic Pathway: From Fluorinated Ketone to Pyrazole
The most robust and widely adopted method for constructing a pyrazole ring from a ketone is the Knorr pyrazole synthesis and its variations.[4] This pathway involves the reaction of a 1,3-dicarbonyl compound with hydrazine. Our starting ketone is readily converted into a suitable 1,3-dicarbonyl equivalent through two primary, high-yielding methods:
-
Claisen Condensation: Reaction with an ester (e.g., ethyl acetate) in the presence of a strong base to yield a β-diketone.
-
Enaminone Formation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to produce a β-enaminone.
Both the β-diketone and the enaminone serve as ideal electrophilic partners for cyclocondensation with hydrazine, leading to the desired pyrazole core.
Caption: Core synthetic workflow from the starting ketone to the final pyrazole product.
Application Note 1: Synthesis of a β-Diketone Intermediate via Claisen Condensation
The Claisen condensation is a cornerstone C-C bond-forming reaction that converts a ketone into a β-diketone.[5] The reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl of an ester. For this substrate, the α-protons of the acetyl group are sufficiently acidic for deprotonation by a strong, non-nucleophilic base.
Causality and Experimental Rationale:
-
Base Selection: A strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH) is required to generate a sufficient concentration of the ketone enolate at equilibrium. Using the alkoxide corresponding to the ester's alcohol (e.g., sodium ethoxide with ethyl acetate) is crucial to prevent transesterification, which would lead to a mixture of products.[5]
-
Solvent: Anhydrous ethanol or tetrahydrofuran (THF) are suitable solvents. The solvent must be anhydrous as water will quench the enolate and hydrolyze the base and ester.
-
Stoichiometry: A stoichiometric amount of base is necessary because the resulting β-diketone is more acidic than the starting ketone or alcohol byproducts. The base performs the initial deprotonation and then deprotonates the product diketone, driving the reaction equilibrium toward the product.[5]
Caption: Simplified Claisen condensation reaction scheme.
Protocol 1: Synthesis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)butane-1,3-dione
This protocol is adapted from established procedures for analogous trifluoromethyl-substituted acetophenones.[6]
Materials & Properties
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₉H₅F₅O | 224.13 | Solid (predicted) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Colorless liquid |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder |
| 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)butane-1,3-dione | C₁₁H₇F₅O₂ | 266.16 | Pale yellow solid (predicted) |
Procedure:
-
Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation: To the flask, add absolute ethanol (80 mL) followed by the portion-wise addition of sodium metal (1.2 equivalents). Allow the sodium to react completely to form sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide (1.4 equivalents) can be used directly.
-
Reagent Addition:
-
To the stirred solution of sodium ethoxide, add ethyl acetate (1.1 equivalents) dropwise at room temperature.
-
Following the ester addition, add a solution of this compound (1.0 equivalent) in absolute ethanol (20 mL) dropwise over 20 minutes.
-
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up:
-
After completion, cool the reaction mixture in an ice-water bath.
-
Slowly neutralize the mixture by adding 1 M hydrochloric acid (HCl) dropwise until the pH is approximately 5-6.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude β-diketone can be purified by column chromatography on silica gel or by recrystallization.
Application Note 2: Synthesis of an Enaminone Intermediate with DMF-DMA
An alternative and highly efficient route to a pyrazole precursor involves the reaction of the ketone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as a formylating agent, converting the active methylene group of the ketone into a β-dimethylaminovinyl group, forming an enaminone.[7][8]
Causality and Experimental Rationale:
-
Reactivity of DMF-DMA: DMF-DMA is a potent electrophile and dehydrating agent. The reaction is typically driven by the formation of the stable, conjugated enaminone system and the loss of two equivalents of methanol.[9][10]
-
Conditions: The reaction is often performed neat or in a high-boiling solvent like toluene or xylene and is driven to completion by heating, which removes the volatile methanol byproduct. No additional base is typically required. The dimethylamino group is an excellent leaving group in the subsequent cyclization step.
Protocol 2: Synthesis of (E)-1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent) and DMF-DMA (2.0 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess DMF-DMA and methanol under reduced pressure.
-
The resulting crude enaminone is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by recrystallization from a solvent like isopropanol or by chromatography.
-
Protocol 3: Cyclocondensation to Form the 3-Aryl-Pyrazole Core
This final step utilizes the classic Knorr pyrazole synthesis, where the 1,3-dicarbonyl character of the intermediate (either the β-diketone or the enaminone) allows for a facile cyclocondensation reaction with hydrazine.[4][11]
Causality and Experimental Rationale:
-
Nucleophile: Hydrazine hydrate (NH₂NH₂·H₂O) is a common and effective dinucleophile. Substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to install a substituent at the N1 position of the pyrazole ring.
-
Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol or acetic acid. Acetic acid often serves as both the solvent and an acid catalyst, facilitating the dehydration steps of the condensation mechanism.
-
Mechanism: The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen onto one of the carbonyls (or the enamine carbon), followed by intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
Procedure:
-
Setup: In a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, dissolve the crude intermediate from Protocol 1 or 2 (1.0 equivalent) in glacial acetic acid (30 mL).
-
Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
A precipitate of the pyrazole product should form. If not, neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification: Dry the crude product in a vacuum oven. The final pyrazole can be further purified by recrystallization from a suitable solvent such as ethanol.
References
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Available at: [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Available at: [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Synlett. Available at: [Link]
-
Lead Sciences. (n.d.). 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Available at: [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). American Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). NIH. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Claisen Condensation EXPLAINED. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
-
Saloutin, V. I., et al. (n.d.). Fluorine-containing acetal-functionalized 1,3-diketones in reactions with hydrazines. Available at: [Link]
-
Journal of Heterocyclic Chemistry. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Available at: [Link]
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). PMC. Available at: [Link]
-
ResearchGate. (n.d.). Some reactions of DMF‐DMA reagent with methylene groups. Available at: [Link]
-
Quora. (2017). What is the mechanism of reaction dimedone with DMF.DMA?. Available at: [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Application Notes and Protocols for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone: A Versatile Building Block in Modern Agrochemical Synthesis
For Distribution to Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone emerges as a highly valuable fluorinated building block, offering a unique substitution pattern that is instrumental in the synthesis of advanced pesticides and herbicides. The presence of ortho- and meta-difluoro substituents, combined with a para-trifluoromethyl group, provides a platform for creating novel active ingredients with superior performance characteristics. This document serves as a comprehensive technical guide, detailing the strategic applications and experimental protocols for leveraging this key intermediate in the synthesis of next-generation agrochemicals. We will explore its role in constructing complex heterocyclic systems and provide detailed, field-proven methodologies for its utilization.
Introduction: The Strategic Advantage of Fluorinated Phenylacetones in Agrochemicals
The phenylacetone moiety is a common scaffold in a multitude of biologically active compounds. The introduction of fluorine, a small and highly electronegative atom, can profoundly influence a molecule's physicochemical properties. In the case of this compound, the specific arrangement of its fluorine substituents offers several key advantages:
-
Metabolic Stability: The trifluoromethyl group is exceptionally resistant to oxidative metabolism in target pests and the environment, leading to longer-lasting efficacy.
-
Enhanced Potency: The difluoro substitution pattern can modulate the electronic properties of the phenyl ring, potentially increasing the binding affinity of the final agrochemical to its target protein.
-
Lipophilicity and Bioavailability: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
These properties make this compound a sought-after starting material for the synthesis of a variety of agrochemicals, including pyrazole-based insecticides and fungicides.
Core Application: Synthesis of Fluorinated Pyrazole Derivatives
A primary application of this compound is in the synthesis of N-aryl pyrazoles, a class of compounds known for their potent insecticidal and fungicidal activities. The general synthetic approach involves the condensation of the ethanone with a hydrazine derivative, followed by cyclization to form the pyrazole ring.
Workflow for the Synthesis of a Model N-Phenylpyrazole Fungicide
The following workflow illustrates the conversion of this compound into a model N-phenylpyrazole derivative.
Caption: Synthetic workflow for an N-phenylpyrazole derivative.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of a model agrochemical intermediate from this compound.
Protocol 1: Synthesis of the Diketone Intermediate via Claisen Condensation
Objective: To synthesize the 1,3-diketone intermediate necessary for pyrazole ring formation.
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous ethanol
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous ethanol (150 mL) under a nitrogen atmosphere.
-
Addition of Sodium Ethoxide: Carefully add sodium ethoxide solution (1.2 equivalents) to the ethanol and stir for 10 minutes.
-
Reactant Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ethanol (50 mL).
-
Reaction Execution: Add the solution from the dropping funnel to the flask dropwise over 30 minutes at room temperature. After the addition is complete, heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold 2 M hydrochloric acid (200 mL). Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone intermediate.
Expected Outcome: A pale yellow oil or low-melting solid. The product should be carried forward to the next step without extensive purification.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by LC-MS) | >90% |
Protocol 2: Synthesis of the N-Phenylpyrazole
Objective: To form the heterocyclic pyrazole ring through condensation with phenylhydrazine.
Materials:
-
Crude diketone intermediate from Protocol 1
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude diketone intermediate (1.0 equivalent) in ethanol (100 mL).
-
Addition of Reagents: Add phenylhydrazine (1.05 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure until precipitation begins.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-phenylpyrazole.
Expected Outcome: A white to off-white crystalline solid.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Melting Point | Varies by specific derivative |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: The progress of each reaction should be monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product.
-
Structural Confirmation: The identity and purity of the intermediates and the final product should be confirmed by:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Conclusion and Future Outlook
This compound is a strategically important building block for the development of novel agrochemicals. Its unique substitution pattern provides a gateway to a wide range of fluorinated heterocyclic compounds with potentially enhanced biological activity. The protocols detailed in this document provide a reliable foundation for researchers to explore the synthesis of new insecticidal and fungicidal candidates. Future research in this area will likely focus on expanding the library of hydrazine and other dinucleophilic reagents to create a diverse portfolio of pyrazole and other heterocyclic derivatives for high-throughput screening in agrochemical discovery programs.
References
- General synthesis of fluorinated pyrazoles and their applications in agrochemicals are described in various patents and scientific literature. For specific examples, researchers are encouraged to consult chemical databases such as SciFinder and Reaxys using the core structure as a query.
- Methodologies for Claisen condensations and subsequent cyclizations to form pyrazoles are well-established in organic chemistry and can be found in standard textbooks and journals.
The Strategic Application of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone in Modern Medicinal Chemistry
Introduction: Unlocking Therapeutic Potential Through Precise Fluorination
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Within this context, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone emerges as a highly valuable and versatile building block. Its trifunctionalized phenyl ring, featuring vicinal difluoro substituents and a trifluoromethyl group, offers a unique combination of electronic and steric properties that medicinal chemists can exploit to craft novel therapeutic agents with superior efficacy and safety profiles.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, present detailed protocols for its derivatization, and discuss its role in the synthesis of key pharmacophores.
The Physicochemical Impact of the 2,3-Difluoro-4-(trifluoromethyl)phenyl Moiety
The specific substitution pattern of this compound is not arbitrary; each fluorine-containing group contributes to its utility in drug design.
-
Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group serves multiple purposes. It can act as a bioisostere for a methyl or chloro group, but with significantly increased metabolic stability due to the strength of the C-F bond.[1] The -CF3 group enhances lipophilicity, which can improve membrane permeability and, consequently, oral bioavailability. Furthermore, its steric bulk can facilitate favorable van der Waals interactions within a target protein's binding pocket.
-
Difluoro Substitution: The presence of two fluorine atoms on the phenyl ring further modulates the electronic environment. The ortho- and meta-positioning of the fluorines in relation to the acetyl group influences the reactivity of the ketone and the acidity of the alpha-protons. This substitution pattern can also play a crucial role in directing intermolecular interactions, such as hydrogen bonding and halogen bonding, with biological targets.
The combination of these fluorine-containing groups creates a unique electronic signature that can enhance binding affinity and selectivity for target proteins.
Key Synthetic Transformations and Applications
This compound is a versatile precursor for a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. Below, we detail key synthetic transformations and their applications.
Synthesis of β-Diketone Intermediates via Claisen Condensation
A fundamental application of this ketone is its use in Claisen condensation reactions to form 1,3-dicarbonyl compounds. These β-diketones are pivotal intermediates for the synthesis of various heterocyclic systems, most notably pyrazoles, which are core structures in numerous therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.
Protocol 1: Synthesis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)butane-1,3-dione
Objective: To synthesize a key β-diketone intermediate for subsequent heterocycle formation.
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at room temperature, add ethyl acetate (1.5 equivalents) dropwise.
-
Following the addition of the ester, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly neutralize with 1 M HCl to a pH of ~6.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(2,3-difluoro-4-(trifluoromethyl)phenyl)butane-1,3-dione.
Table 1: Physicochemical Properties of Key Reactants and Products
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C9H5F5O | 224.13 |
| Ethyl acetate | C4H8O2 | 88.11 |
| Sodium ethoxide | C2H5NaO | 68.05 |
| 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)butane-1,3-dione | C11H7F5O2 | 266.16 |
dot
Caption: Workflow for Claisen Condensation.
Synthesis of Pyrazole Derivatives
The β-diketone synthesized in Protocol 1 can be readily converted to a pyrazole scaffold through condensation with hydrazine or its derivatives. This reaction is a cornerstone in the synthesis of many biologically active molecules.
Protocol 2: Synthesis of 4-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole
Objective: To synthesize a substituted pyrazole from the β-diketone intermediate.
Materials:
-
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
Dissolve 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)butane-1,3-dione (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired pyrazole derivative.
-
Further purification can be achieved by recrystallization from ethanol/water.
dot
Sources
HPLC method development for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone analysis
An Application Note and Comprehensive Protocol for the HPLC Analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Abstract
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound, a complex aromatic ketone featuring multiple fluorine substitutions, presents unique challenges and opportunities in chromatographic separation. This document moves beyond a simple protocol, offering a detailed scientific rationale for methodological choices, from stationary phase selection to mobile phase optimization and final method validation according to ICH guidelines. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and precise analytical method for this and structurally similar compounds.
Introduction and Analyte Characterization
This compound is a highly fluorinated aromatic ketone. Such compounds are of increasing interest in the pharmaceutical and agrochemical industries due to the unique metabolic stability and binding properties conferred by fluorine atoms. The accurate quantification of this analyte is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products.
The analytical approach must consider the specific physicochemical properties of the analyte. While specific experimental data for this exact molecule is scarce, its structure allows for reliable predictions to guide initial method development.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Implication for HPLC |
| Molecular Formula | C₉H₅F₅O | --- |
| Molecular Weight | ~224.13 g/mol | Essential for mass spectrometry and concentration calculations. |
| Structure | Aromatic ketone with difluoro and trifluoromethyl substitutions. | The aromatic ring and ketone group form a strong UV chromophore, making UV detection highly suitable. |
| Polarity | Non-polar, hydrophobic | The high degree of fluorination increases hydrophobicity. This strongly suggests that Reverse-Phase (RP) HPLC is the most appropriate chromatographic mode. |
| UV Absorbance (λmax) | Estimated 240-270 nm | The conjugated system dictates a strong absorbance in the UV region. An initial Diode Array Detector (DAD) scan is required to determine the optimal wavelength for maximum sensitivity. |
The Method Development Workflow: A Strategic Approach
A successful HPLC method is not developed by chance but through a logical, systematic process. The workflow outlined below is designed to efficiently arrive at an optimized and robust method.
Diagram 1: HPLC Method Development and Validation Workflow.
Phase 1: Initial Method Screening
The goal of this phase is to find a suitable column and mobile phase combination that provides adequate retention and a good starting peak shape for the analyte.
Rationale for Column Selection
While a standard C18 column is the workhorse of RP-HPLC, the highly fluorinated nature of the analyte calls for a more nuanced selection process. Fluorinated stationary phases can offer unique selectivity and enhanced retention for halogenated compounds.[1][2]
-
C18 (Octadecyl Silane): Provides a baseline for performance based on general hydrophobic interactions. It is an essential starting point.
-
PFP (Pentafluorophenyl): This is a highly recommended alternative. PFP phases provide multiple modes of interaction, including hydrophobic, dipole-dipole, and π-π interactions, which can be highly effective for separating aromatic and halogenated molecules.[3][4] This alternative selectivity can be crucial for separating the main analyte from structurally similar impurities.
Rationale for Mobile Phase Selection
The mobile phase must be tailored to achieve appropriate retention and sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile (ACN) is the preferred choice over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency.[5]
-
Aqueous Phase & pH Modifier: Using acidified water improves peak shape for aromatic ketones and ensures reproducible retention times. 0.1% Formic Acid is an excellent, MS-friendly choice that maintains a low pH to suppress any potential silanol interactions on the stationary phase.[6]
Protocol: Initial Screening Experiments
Objective: To evaluate C18 and PFP columns for retention and peak shape.
-
Standard Preparation: Prepare a ~100 µg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.[7]
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and DAD/UV detector.
-
Wavelength Determination: Inject the standard and perform a DAD scan from 200-400 nm to identify the wavelength of maximum absorbance (λmax). Use this wavelength for all subsequent analyses.
-
Screening Conditions:
Table 2: Proposed Initial Screening Conditions
| Parameter | Condition A (C18) | Condition B (PFP) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | PFP, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 95% B over 15 min | 10% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | DAD at determined λmax | DAD at determined λmax |
-
Evaluation: Compare the chromatograms from both conditions. Select the column that provides better retention (ideally a retention factor, k, between 2 and 10), superior peak symmetry, and better separation from any visible impurities.[6] The PFP column is hypothesized to provide enhanced performance.
Phase 2: Method Optimization
Once the best column is selected, the mobile phase gradient and other conditions are refined to achieve optimal resolution, efficiency, and analysis time.
Protocol: Gradient and Flow Rate Optimization
Objective: To refine the separation for speed and resolution.
-
Gradient Sharpening: Based on the elution time from the screening run, create a shallower, more focused gradient around the analyte's elution point. For example, if the peak elutes at 60% B, a new gradient might be:
-
Start at 45% B, hold for 1 min.
-
Ramp to 75% B over 8 min.
-
Ramp to 95% B in 1 min and hold for 2 min (column wash).
-
Return to 45% B and equilibrate for 3 min.
-
-
Flow Rate Adjustment: If backpressure allows, the flow rate can be increased (e.g., to 1.2 or 1.5 mL/min) to shorten the run time. The gradient time should be adjusted proportionally to maintain separation.
-
Temperature Adjustment: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak efficiency. Evaluate the effect on selectivity.[8]
Table 3: Example of Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | PFP, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% to 75% B over 10 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detection | DAD at 254 nm (example) |
| Run Time | ~15 minutes (including wash & equilibration) |
Phase 3: Method Validation (ICH Q2(R2))
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[9][10] The following parameters must be assessed according to current ICH guidelines.[11][12]
Diagram 2: Core Parameters for HPLC Method Validation per ICH Q2(R2).
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Protocol | Acceptance Criteria |
| System Suitability | Ensures the system is performing correctly before analysis. | 5-6 replicate injections of a standard solution. | RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Analyze blank (diluent), placebo (if applicable), and analyte spiked with expected impurities. | No interfering peaks at the retention time of the analyte peak. Peak purity analysis (via DAD) should pass. |
| Linearity & Range | To show a direct proportional relationship between concentration and response. | Analyze at least 5 concentrations across the expected range (e.g., 80-120% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of the measured value to the true value. | Analyze a sample of known concentration (or spike a placebo) at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Percent recovery typically within 98.0% - 102.0%. |
| Precision | Measures the degree of scatter between a series of measurements. | Repeatability: 6 determinations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0%. |
| LOD & LOQ | Lowest amount of analyte that can be detected and quantified reliably. | Determined by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2% organic). | System suitability criteria should still be met. |
Protocol: Performing a Linearity Study
-
Stock Solution: Prepare a 1000 µg/mL stock solution of the analyte in acetonitrile.
-
Calibration Standards: From the stock, prepare a series of at least 5 calibration standards. For a target concentration of 10 µg/mL, the range could be 1, 5, 10, 15, and 20 µg/mL. The diluent should be the mobile phase at the initial gradient composition.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the equation of the line, y = mx + c, and the correlation coefficient (r²).
Final Recommended Method and Protocol
This section codifies the final, validated method for routine use.
Instrumentation:
-
HPLC with binary pump, autosampler, column oven, and DAD.
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detector Wavelength: 254 nm (or experimentally determined λmax)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 50% B
-
10.0 min: 75% B
-
10.1 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 50% B
-
15.0 min: 50% B (End of Run)
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a 100 µg/mL solution.
-
Sample Preparation: Prepare the sample to an expected final concentration of 100 µg/mL in acetonitrile.
-
System Suitability: Inject the standard solution five times. Verify that the RSD for retention time and peak area is ≤ 2.0%.
-
Analysis: Inject the blank, standard, and sample solutions.
-
Quantification: Calculate the amount of this compound in the sample using the peak area response from the standard of known concentration.
References
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- FluroPhase Premium HPLC Columns. Analytical Sales.
- Steps for HPLC Method Valid
- HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Understanding ICH Q2(R2)
- 1-(4-(Trifluoromethyl)phenyl)ethan-1-one.
- How to Prepare and Optimise HPLC Mobile Phases. Crawford Scientific.
- Understanding ICH Q2(R2)
- HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2).
- HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies.
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analytical-sales.com [analytical-sales.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Application Note: High-Resolution GC-MS Analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone Reaction Mixtures in Pharmaceutical Process Development
Abstract
This application note presents a comprehensive guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction mixtures containing the pharmaceutical intermediate, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. As a critical component in the synthesis of advanced therapeutic agents, rigorous monitoring of its production is paramount to ensure the purity and safety of the final active pharmaceutical ingredient (API). This document provides a detailed, step-by-step protocol for sample preparation, GC-MS instrument configuration, and data interpretation. It is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and fine chemical industries. The methodologies outlined herein are structured to provide not only a procedural framework but also the scientific rationale behind each step, ensuring robust and reliable analytical outcomes.
Introduction: The Analytical Imperative in Fluorinated Intermediate Synthesis
Fluorinated organic compounds are of immense interest in drug development due to their ability to enhance metabolic stability, binding affinity, and bioavailability of APIs.[1] The subject of this note, this compound, is a highly functionalized aromatic ketone that serves as a key building block in complex syntheses. Its production, often via Friedel-Crafts acylation, can lead to a mixture of the desired product, unreacted starting materials, and isomeric byproducts.[2][3][4] Consequently, a highly selective and sensitive analytical method is required to monitor reaction progress, identify impurities, and ultimately, control the quality of this crucial intermediate.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[5][6] This guide will walk the user through a complete workflow, from sample receipt to final data analysis, tailored for the specific challenges presented by this fluorinated compound.
Hypothetical Reaction Pathway and Potential Analytes
To establish a relevant analytical context, we will consider the synthesis of this compound via the Friedel-Crafts acylation of 1,2-difluoro-3-(trifluoromethyl)benzene.[2][7] This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), with acetyl chloride or acetic anhydride as the acylating agent.
The primary components of the reaction mixture that require separation and identification are:
-
Starting Material: 1,2-Difluoro-3-(trifluoromethyl)benzene
-
Reagent: Acetyl Chloride (or its hydrolysis product, acetic acid)
-
Target Product: this compound
-
Potential Isomeric Impurities: Positional isomers formed by acylation at other sites on the aromatic ring.
-
Residual Solvent: The solvent used for the reaction (e.g., dichloromethane).
The ability to resolve and accurately identify these compounds is the central goal of the GC-MS method.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and provide a clear rationale for each step, ensuring the integrity of the analytical results.
Sample Preparation: Ensuring Analytical Fidelity
The objective of sample preparation is to create a clean, homogenous solution suitable for GC-MS injection, free from particulates and non-volatile materials that could contaminate the system.[2][8]
Protocol:
-
Aliquotting: Carefully extract a 100 µL aliquot from the reaction mixture using a calibrated micropipette. Causality: A representative sample is crucial for accurate quantification of reaction components.
-
Quenching (if necessary): If the reaction mixture contains an active Lewis acid catalyst (e.g., AlCl₃), it must be quenched. Slowly add the 100 µL aliquot to a vial containing 1 mL of chilled, deionized water. Vortex gently. Causality: This step deactivates the catalyst and prevents further reaction or degradation of analytes post-sampling.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate to the quenched sample. Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate. Causality: Ethyl acetate is a suitable volatile organic solvent that will extract the organic analytes from the aqueous layer, leaving behind salts and other non-volatile impurities.
-
Isolation and Dilution: Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL autosampler vial. Dilute this extract 1:10 with additional ethyl acetate to bring the analyte concentrations within the linear range of the detector.[8] Causality: Dilution prevents detector saturation, which can lead to non-linear responses and inaccurate quantification, a common challenge with high-concentration samples.[9]
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into a final, labeled autosampler vial. Causality: This removes any fine particulates that could block the GC injector syringe or contaminate the inlet liner and column.[8]
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and may be optimized based on the specific instrumentation available. A standard single quadrupole GC-MS system is suitable for this analysis.[10]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral fidelity in electron ionization mode. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of aromatic compounds based on boiling points. |
| Injector | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a representative sample is introduced. Can be adjusted based on sample concentration. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for good focusing of volatile components at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate provides a good balance between analysis time and chromatographic resolution. |
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of all components from the column. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Maintains consistent retention times and peak shapes. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra. |
| Source Temperature | 230 °C | Optimized for analyte stability and ionization efficiency. |
| Quadrupole Temp | 150 °C | Standard setting for maintaining mass accuracy. |
| Scan Range | 40-450 m/z | Covers the molecular ions and expected fragments of all potential analytes. |
| Solvent Delay | 3.0 min | Prevents the high concentration of the injection solvent from saturating the detector and causing premature filament burnout. |
Data Analysis and Interpretation
Identification of Components
The primary method of identification is the comparison of the acquired mass spectrum of each chromatographic peak with a reference library (e.g., NIST). The retention time provides an additional layer of confirmation.
Expected Retention Times and Mass Spectra
The following table summarizes the expected elution order and key mass fragments for the primary components of the reaction mixture.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes on Fragmentation |
| Dichloromethane (Solvent) | ~3.5 | 84.93 | 84, 86, 49 | Characteristic chlorine isotope pattern. |
| Acetyl Chloride | ~4.0 | 78.50 | 78, 43 | Molecular ion and acetyl cation. |
| 1,2-Difluoro-3-(trifluoromethyl)benzene | ~6.5 | 182.08 | 182, 163, 113 | Molecular ion, loss of F, loss of CF₃. |
| This compound | ~9.8 | 224.11 | 224, 209, 181, 155 | Molecular ion (M⁺), [M-CH₃]⁺, [M-COCH₃]⁺, [M-CF₃]⁺. The loss of the methyl group is a common fragmentation pathway for acetophenones. |
| Isomeric Impurities | 9.5 - 10.5 | 224.11 | 224, 209, 181, 155 | Isomers will have very similar fragmentation patterns. Their identity is confirmed by their unique retention times. |
Method Validation Principles
For use in a regulated environment, this method must be validated according to ICH guidelines.[11][12] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the chromatographic resolution of all key components.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) ≥ 0.999.[7]
-
Accuracy: The closeness of test results to the true value. This is typically assessed through recovery studies of spiked samples, with acceptance criteria often between 98-102%.[7][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed as repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) typically <2%.[13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.[11]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: Experimental workflow from sample preparation to data reporting.
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
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Protocol for the acylation reaction of 1,2,3-trifluoro-4-(trifluoromethyl)benzene
Application Note & Protocol
Protocol for the Acylation of 1,2,3-Trifluoro-4-(trifluoromethyl)benzene: A Methodological Approach for Highly Deactivated Aromatic Systems
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of acyl groups onto aromatic rings to form valuable ketone intermediates.[1] However, the scope of this electrophilic aromatic substitution is significantly limited when the aromatic substrate is highly deactivated by electron-withdrawing groups.[2] The target molecule, 1,2,3-trifluoro-4-(trifluoromethyl)benzene, represents a formidable challenge for classical Friedel-Crafts acylation. The cumulative inductive effect of three fluorine atoms and a powerful trifluoromethyl group renders the benzene ring extremely electron-deficient and thus, highly resistant to electrophilic attack.[3][4]
Standard Lewis acid catalysts such as aluminum chloride (AlCl₃) are often insufficient to promote acylation on such deactivated systems, as they may require stoichiometric or even excess amounts and can be sensitive to reaction conditions.[5] This application note details a robust protocol for the acylation of 1,2,3-trifluoro-4-(trifluoromethyl)benzene, leveraging the exceptional catalytic power of a superacid, trifluoromethanesulfonic acid (TfOH), to overcome the inherent low reactivity of the substrate.[6][7] This method is designed for researchers in medicinal chemistry and materials science who work with highly functionalized and electron-poor aromatic compounds.
Scientific Principles and Mechanistic Considerations
The acylation of an aromatic ring proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of the arene.[8][9] In a typical Friedel-Crafts reaction, a Lewis acid assists in the formation of the acylium ion from an acyl halide or anhydride.[2]
However, for a severely deactivated ring like 1,2,3-trifluoro-4-(trifluoromethyl)benzene, a much more potent electrophile and/or a more powerful catalyst is required to drive the reaction forward. Triflic acid (TfOH) is one of the strongest known Brønsted acids and is an excellent catalyst for Friedel-Crafts reactions.[7] It can protonate the acylating agent, leading to the formation of a highly reactive acylium ion.[6] In some cases, TfOH reacts with acyl halides to generate mixed anhydrides, which are potent acylating agents themselves.[7] The proposed mechanism involves the formation of an acylium ion facilitated by triflic acid, which is then attacked by the deactivated aromatic ring.
The regiochemistry of the substitution will be directed by the existing substituents. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors, though they are deactivating overall.[4] Given the steric hindrance from the adjacent trifluoromethyl and fluorine groups, the most likely position for acylation is the carbon atom para to the trifluoromethyl group (C-5 position), which is also ortho to a fluorine atom.
Experimental Protocol
This protocol describes the acylation of 1,2,3-trifluoro-4-(trifluoromethyl)benzene with acetyl chloride as a model reaction. The principles can be adapted for other acylating agents.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 1,2,3-Trifluoro-4-(trifluoromethyl)benzene | C₇H₂F₆ | 200.08 | 393-01-1 | Colorless liquid, highly deactivated.[10] |
| Acetyl Chloride | CH₃COCl | 78.50 | 75-36-5 | Corrosive, moisture-sensitive liquid. |
| Trifluoromethanesulfonic Acid (TfOH) | CF₃SO₃H | 150.08 | 1493-13-6 | Corrosive, hygroscopic superacid.[7] |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Inert solvent, must be dry. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for quenching. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Safety Precautions:
-
Trifluoromethanesulfonic acid is a highly corrosive superacid. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. [11]
-
Acetyl chloride is corrosive and reacts violently with water. Handle in a fume hood and keep away from moisture.
-
1,2,3-Trifluoro-4-(trifluoromethyl)benzene is a fluorinated compound and should be handled with care, avoiding inhalation and skin contact.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the catalyst and acylating agent.
Step-by-Step Procedure:
-
Reaction Setup: a. To a flame-dried, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 g, 5.0 mmol). b. Add 20 mL of anhydrous dichloromethane to the flask to dissolve the substrate. c. Cool the solution to 0 °C in an ice bath.
-
Catalyst and Reagent Addition: a. While stirring, slowly add trifluoromethanesulfonic acid (2.25 g, 15.0 mmol, 3.0 equivalents) to the reaction mixture via a syringe. A slight exotherm may be observed. b. In the dropping funnel, prepare a solution of acetyl chloride (0.47 g, 6.0 mmol, 1.2 equivalents) in 5 mL of anhydrous dichloromethane. c. Add the acetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Progression: a. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. b. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully quenching a small aliquot in saturated sodium bicarbonate solution.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing 50 g of crushed ice and 50 mL of cold water with vigorous stirring. Caution: This quenching process is highly exothermic. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).[12] d. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) until the effervescence ceases, followed by a wash with brine (40 mL).[12] e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Workflow for the acylation of 1,2,3-trifluoro-4-(trifluoromethyl)benzene.
Proposed Reaction Mechanism
Caption: Proposed mechanism for triflic acid-catalyzed acylation.
Conclusion
The protocol described provides a viable pathway for the acylation of the highly deactivated aromatic compound 1,2,3-trifluoro-4-(trifluoromethyl)benzene. The use of trifluoromethanesulfonic acid as a catalyst is critical for overcoming the low nucleophilicity of the substrate. This methodology should be applicable to a broader range of acylating agents and other electron-deficient aromatic systems, thereby expanding the synthetic toolbox for chemists in pharmaceutical and materials science research. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this reaction.
References
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Khan Academy. Friedel-Crafts acylation. [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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PubMed. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. [Link]
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Ataman Kimya. TRIFLIC ACID. [Link]
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Organic Chemistry Portal. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. [Link]
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National Institutes of Health. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
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Application Note: Synthetic Pathways for Novel Derivatives of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Abstract
This technical guide provides detailed experimental procedures for the synthesis of valuable chemical derivatives starting from 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. This fluorinated acetophenone is a key building block in medicinal chemistry due to the unique physicochemical properties conferred by its trifluoromethyl and difluorophenyl moieties. We present three robust synthetic strategies: (1) α-bromination to generate a highly reactive intermediate for further elaboration, (2) base-catalyzed Claisen-Schmidt condensation for the synthesis of diverse chalcone derivatives, and (3) subsequent cyclization of chalcones to yield biologically relevant pyrazole heterocycles. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and comprehensive steps for reaction setup, monitoring, work-up, and purification. These pathways enable researchers and drug development professionals to efficiently generate libraries of novel compounds for screening and optimization.
Introduction: A Privileged Starting Material
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These characteristics often lead to superior pharmacokinetic and pharmacodynamic profiles in drug candidates.[3][4]
This compound is a powerful starting material that combines the benefits of a CF3 group with a difluorinated phenyl ring. The ketone functional group serves as a versatile handle for a wide array of chemical transformations. This guide details three fundamental synthetic routes that leverage this reactivity to produce key intermediates and final compounds with significant potential in pharmaceutical research and development.
Synthetic Strategy I: α-Bromination for Versatile Intermediates
Principle of the Reaction: The α-position of the ketone is readily functionalized via halogenation. The reaction proceeds through an enol or enolate intermediate. In this protocol, copper(II) bromide is used as an effective and selective brominating agent for aryl ketones. The resulting α-bromoketone, 2-bromo-1-(2,3-difluoro-4-(trifluoromethyl)phenyl)ethanone, is a potent electrophile and a crucial precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles (e.g., thiazoles, imidazoles) through nucleophilic substitution reactions.
Protocol 2.1: Synthesis of 2-Bromo-1-(2,3-difluoro-4-(trifluoromethyl)phenyl)ethanone
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and copper(II) bromide (2.2 eq).
-
Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform (approx. 20 mL per gram of starting ketone).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting ketone spot indicates reaction completion (typically 4-6 hours). The reaction mixture will change from a green-black slurry to a grayish-white suspension as Cu(II) is reduced to Cu(I).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the copper(I) bromide precipitate. Wash the celite pad with additional ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product is typically a light-yellow oil or solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.
Table 1: Reagent Quantities for α-Bromination
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (mmol=10) |
|---|---|---|---|
| 1-(2,3-Difluoro-4-(CF3)phenyl)ethanone | 1.0 | 238.13 | 2.38 g |
| Copper(II) Bromide (CuBr2) | 2.2 | 223.35 | 4.91 g |
Caption: Workflow for the synthesis of the α-bromoketone intermediate.
Synthetic Strategy II: Claisen-Schmidt Condensation to Chalcones
Principle of the Reaction: The Claisen-Schmidt condensation is a robust, base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[5][6] The base (e.g., KOH or NaOH) deprotonates the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol intermediate readily dehydrates to yield the thermodynamically stable conjugated chalcone system.[7] This reaction is highly modular, allowing for the synthesis of a large library of chalcones by varying the aldehyde component.
Protocol 3.1: General Procedure for Chalcone Synthesis
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and a selected substituted aromatic aldehyde (1.1 eq) in ethanol (15-20 mL).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40% w/v, approx. 3.0 eq) dropwise. A color change and/or the formation of a precipitate is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting ketone is consumed.[8]
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid (2M) until the pH is acidic (pH ~5-6), causing the chalcone product to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone derivative.
Table 2: Example Reagents for Chalcone Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (mmol=5) |
|---|---|---|---|
| 1-(2,3-Difluoro-4-(CF3)phenyl)ethanone | 1.0 | 238.13 | 1.19 g |
| 4-Chlorobenzaldehyde | 1.1 | 140.57 | 0.77 g |
| Potassium Hydroxide (KOH) | 3.0 | 56.11 | 0.84 g (in water) |
Caption: General workflow for Claisen-Schmidt condensation.
Synthetic Strategy III: Cyclization to Pyrazole Derivatives
Principle of the Reaction: Pyrazoles are five-membered heterocyclic compounds that are prevalent in many approved drugs. They can be readily synthesized from chalcones by condensation with hydrazine or its derivatives.[9] The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to form a pyrazoline intermediate. Subsequent oxidation, which can occur in situ or as a separate step, yields the aromatic pyrazole ring.[10][11]
Protocol 4.1: Synthesis of a Pyrazole Derivative from a Chalcone
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (from Strategy II, 1.0 eq) in glacial acetic acid (15-20 mL).
-
Reagent Addition: Add hydrazine hydrate (H2NNH2·H2O, 1.5 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120 °C) for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A solid precipitate will form.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold water. The product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure pyrazole derivative.
Table 3: Reagent Quantities for Pyrazole Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (mmol=2) |
|---|---|---|---|
| Chalcone Derivative (Example) | 1.0 | 360.71 | 0.72 g |
| Hydrazine Hydrate (64% soln) | 1.5 | 50.06 | ~0.15 mL |
| Glacial Acetic Acid (Solvent) | - | 60.05 | 15-20 mL |
Caption: Multi-step workflow from starting ketone to pyrazole derivative.
Conclusion
The synthetic protocols detailed in this application note provide robust and versatile methods for creating a diverse range of derivatives from this compound. By following these procedures, researchers can efficiently synthesize α-bromoketone intermediates, a wide array of chalcones, and medicinally relevant pyrazole compounds. These strategies serve as a foundational platform for the exploration of novel chemical space in the pursuit of new therapeutic agents and advanced materials.
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Geronikaki, A., et al. (2008). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 13(5), 1033-1046. Available at: [Link]
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Sonawane, K. B., & Vibhute, Y. B. (2016). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitriles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 32(1), 463-469. Available at: [Link]
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Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. Available at: [Link]
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Sodeoka, M., et al. (2012). Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Organic Letters, 14(1), 86-89. Available at: [Link]
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Basnet, A., et al. (2010). Synthesis of 4-methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry, 58(2), 943-949. Available at: [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Foreword: Strategic Importance and Synthesis Overview
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts specific steric and electronic properties that are highly sought after in modern drug design. The presence of these fluorine moieties can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide to the large-scale synthesis of this key intermediate. We move beyond a simple recitation of steps to provide a strategic analysis of synthetic routes, a detailed, field-tested protocol, and the critical safety and troubleshooting insights required for successful and safe scale-up.
Part 1: Strategic Synthesis Route Selection
The synthesis of substituted acetophenones can be approached through several classical and modern methodologies. For the specific target, this compound, the primary considerations for large-scale production are cost, availability of starting materials, operational simplicity, and regiochemical control.
-
Grignard and Organolithium Routes: These methods involve the preparation of an organometallic reagent from a corresponding aryl halide, followed by reaction with an acetylating agent like acetic anhydride or acetyl chloride.[1][2] While effective, the synthesis of trifluoromethyl-substituted Grignard or organolithium reagents can be hazardous, with documented risks of exothermic runaway reactions and even detonations, necessitating stringent low-temperature control. This inherent risk profile makes it less desirable for initial large-scale campaigns without specialized equipment and extensive safety validation.
-
Heck Coupling and Hydrolysis: A two-step process involving a palladium-catalyzed coupling of an aryl halide with a vinyl ether, followed by acidic hydrolysis, can produce the target ketone.[3][4] While elegant, this route requires expensive palladium catalysts and phosphine ligands, and the multi-step nature can lower overall yield and increase production costs.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is the most direct and industrially viable route.[5][6] It involves the reaction of the parent arene, 1,2-difluoro-3-(trifluoromethyl)benzene, with an acylating agent in the presence of a strong Lewis acid catalyst. The reaction is typically high-yielding and proceeds in a single step. The primary challenge is controlling regioselectivity; however, the existing substituents on the aromatic ring strongly direct the incoming acyl group to the desired position, making this a highly predictable and robust transformation.
Selected Route: Based on its efficiency, cost-effectiveness, and high regioselectivity, the Friedel-Crafts Acylation is the recommended and detailed protocol for the large-scale synthesis of this compound.
Part 2: The Friedel-Crafts Acylation Protocol
This section details a robust and scalable protocol for the synthesis of the target compound. The causality behind each step is explained to provide a deeper understanding of the process.
Reaction Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) activates the acylating agent (Acetyl Chloride, CH₃COCl) to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is then attacked by the electron-rich aromatic ring of 1,2-difluoro-3-(trifluoromethyl)benzene. Subsequent deprotonation re-establishes the aromaticity of the ring and yields the final ketone product. The product is less reactive than the starting material, which conveniently prevents over-acylation.[7][8]
Caption: Mechanism of Friedel-Crafts Acylation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Purity | Notes |
| 1,2-Difluoro-3-(trifluoromethyl)benzene | C₇H₃F₅ | 182.09 | 1.0 | ≥98% | Starting Arene |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.2 | ≥99% | Lewis Acid Catalyst |
| Acetyl Chloride | CH₃COCl | 78.50 | 1.1 | ≥99% | Acylating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous | Reaction Solvent |
| Hydrochloric Acid (3M Aq.) | HCl | 36.46 | - | - | Quenching Solution |
| Sodium Bicarbonate (Sat. Aq.) | NaHCO₃ | 84.01 | - | - | Neutralization Wash |
| Brine (Sat. Aq. NaCl) | NaCl | 58.44 | - | - | Final Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying Agent |
Detailed Experimental Protocol
A. Reactor Setup and Inerting
-
Preparation: Ensure the reaction vessel (a glass-lined reactor suitable for the intended scale) is scrupulously clean and oven-dried to remove all traces of moisture. Assemble the reactor with a mechanical overhead stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet/scrubber system (to neutralize evolved HCl gas).
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere. Maintaining this atmosphere is critical as aluminum chloride reacts violently with water.
B. Reagent Charging and Reaction Execution 3. Solvent and Substrate: Charge the reactor with anhydrous dichloromethane (DCM, ~5-10 volumes relative to the starting arene). Begin stirring and add the 1,2-difluoro-3-(trifluoromethyl)benzene (1.0 eq). 4. Catalyst Addition: Cool the solution to 0-5 °C using an ice bath or a chiller. Slowly and portion-wise, add the anhydrous aluminum chloride (1.2 eq). Causality: This step is highly exothermic. Slow addition and efficient cooling are essential to prevent a runaway reaction and potential side product formation. A slurry will form. 5. Acylating Agent Addition: Once the catalyst is fully added and the temperature is stable at 0-5 °C, begin the dropwise addition of acetyl chloride (1.1 eq) via the dropping funnel over 1-2 hours. Causality: The formation of the acylium ion is also exothermic. A controlled addition rate is paramount for safety and selectivity. Vigorous off-gassing of HCl will be observed. 6. Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. 7. Monitoring: Monitor the reaction progress by taking small, carefully quenched aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting arene is consumed.[9]
C. Work-up and Purification 8. Quenching: Cool the reaction mixture back down to 0-5 °C. In a separate, larger vessel, prepare a stirred mixture of crushed ice and 3M hydrochloric acid. CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture onto the ice/acid mixture. Causality: This is an extremely exothermic and gas-evolving quench that decomposes the aluminum chloride complexes. A slow transfer rate into a large, well-stirred volume of ice is non-negotiable for large-scale safety. 9. Phase Separation: Transfer the quenched mixture to a separatory funnel (or allow phases to settle in the reactor). Separate the organic (DCM) layer. 10. Extraction: Extract the aqueous layer twice more with DCM to recover any dissolved product.[9] 11. Washing: Combine all organic layers. Wash sequentially with:
- Water (1x)
- Saturated sodium bicarbonate solution (2x) - Caution: CO₂ evolution. Vent frequently. This removes residual acid.
- Saturated brine (1x) - This removes bulk water and aids in phase separation.[9]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]
- Purification: Purify the crude oil via vacuum distillation. The product is expected to be a clear liquid. Collect the fraction at the appropriate boiling point/pressure. For very high purity requirements, column chromatography on silica gel can be employed.
Workflow Visualization
Caption: Large-Scale Synthesis Workflow.
Part 3: Safety, Handling, and Troubleshooting
Trustworthiness through Safety: A protocol's validity is directly tied to its safety and reproducibility. The handling of highly reactive and corrosive materials on a large scale demands stringent adherence to safety protocols.
Critical Safety Considerations
-
Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing heat and corrosive HCl gas. Handle only in a dry, inert atmosphere.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with water and alcohols. All additions must be done in a well-ventilated fume hood or reactor system.
-
Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. Minimize exposure through engineering controls.
-
Fluorinated Compounds: While the target molecule itself has moderate toxicity, many fluorinated intermediates can be hazardous. Always consult the specific Safety Data Sheet (SDS).[10][11][12][13][14]
-
Pressure Management: The reaction and quench steps evolve significant amounts of HCl and CO₂ gas. The reactor must be vented to a suitable scrubbing system (e.g., a caustic soda scrubber) to prevent pressure buildup and release of corrosive fumes.
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles and a full-face shield are mandatory.
-
Skin: Acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and full-length pants/skirt with closed-toe shoes.
-
Respiratory: Not typically required if all operations are performed within a properly functioning fume hood or closed reactor system.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Poor quality starting materials. | 1. Use fresh, anhydrous AlCl₃ from a sealed container. Handle under inert gas.2. Verify purity of arene and acetyl chloride; distill if necessary. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during aqueous work-up.3. Insufficient catalyst. | 1. Extend reaction time or gently warm to 30-40 °C after initial stirring period.2. Perform multiple extractions (3x) with DCM.3. Ensure 1.2 equivalents of high-quality AlCl₃ are used. |
| Formation of Impurities | 1. Reaction temperature too high, reducing regioselectivity.2. "Wet" solvent or reagents causing side reactions. | 1. Maintain strict temperature control (0-5 °C) during all additions.2. Use anhydrous grade solvents and ensure all glassware is scrupulously dry. |
| Violent/Uncontrolled Quench | 1. Quenching too quickly.2. Insufficient volume or cooling of quench solution. | 1. Add the reaction mixture to the ice/acid solution very slowly with maximum agitation.2. Use a large excess of crushed ice to absorb the heat of decomposition. |
Conclusion
The Friedel-Crafts acylation of 1,2-difluoro-3-(trifluoromethyl)benzene represents a robust, scalable, and economically favorable method for the large-scale production of this compound. By understanding the underlying chemical principles and adhering strictly to the detailed operational and safety protocols outlined in this guide, researchers and production chemists can confidently and safely synthesize this valuable chemical intermediate. The key to success lies in meticulous control over reaction conditions, particularly moisture exclusion and temperature management, ensuring high yield and purity on a scale relevant to industrial applications.
References
- Vertex AI Search, Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl) - NIH.
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- Aroon Chande, The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
- Wikipedia, Friedel–Crafts reaction.
- Organic Syntheses, 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure.
- Google Patents, WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Guidechem, How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE? - FAQ.
- Organic Chemistry Portal, Friedel-Crafts Acyl
- Master Organic Chemistry, EAS Reactions (3)
- PMC - NIH, Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E.
- Benchchem, Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
- Chemistry LibreTexts, Friedel-Crafts Acyl
- Google Patents, US6420608B1 - Process for the prepar
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- Master Organic Chemistry, Formation of Grignard and Organolithium Reagents
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- Taylor & Francis Online, Organolithium reagents – Knowledge and References.
- Apollo Scientific, SAFETY D
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- WIPO Patentscope, WO/1998/058895 PROCESS FOR THE PREPAR
- Schlosser, M., Ed., Organometallics in Organic Synthesis, p. 172, Wiley: New York, 1994.
- Benchchem, Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
- Fisher Scientific, SAFETY D
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Application Notes and Protocols for the Purity Assessment of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Introduction: The Critical Role of Purity in Drug Development
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone, a structural motif of significant interest in medicinal chemistry and materials science. The precise arrangement of its fluorine substituents can profoundly influence its physicochemical and biological properties, including metabolic stability and binding affinity to target proteins. Consequently, the rigorous assessment of its purity is a cornerstone of its development and application, ensuring the safety, efficacy, and reproducibility of any downstream products.
This document provides a comprehensive guide to the analytical techniques for the purity assessment of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
Physicochemical Properties and Expected Impurity Profile
A thorough understanding of the analyte's properties and potential impurities is fundamental to developing robust analytical methods.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₉H₅F₅O | --- |
| Molecular Weight | 224.13 g/mol | Guides mass spectrometry analysis. |
| Boiling Point | Estimated >200 °C | Suitable for Gas Chromatography (GC). |
| LogP | Estimated 3.5 - 4.5 | Indicates good retention on reversed-phase HPLC columns. |
| UV Absorbance | Expected λmax ~250-270 nm | Chromophore allows for UV detection in HPLC. |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane), insoluble in water. | Dictates sample and mobile phase preparation. |
Potential Impurities:
The synthesis of this compound likely involves a Grignard reaction or a Friedel-Crafts acylation. These synthetic routes can introduce specific impurities that must be monitored.
-
Isomeric Impurities: Positional isomers are common byproducts in aromatic substitution reactions. Potential isomers include those with different arrangements of the fluoro and trifluoromethyl groups on the phenyl ring.
-
Starting Material Residues: Unreacted starting materials, such as 1,2,3-trifluoro-4-(trifluoromethyl)benzene or acetylating agents, may be present.
-
Byproducts of Grignard Reactions: If a Grignard reagent is used, biphenyl-type impurities can form through the coupling of the Grignard reagent with unreacted aryl halide.[2]
-
Solvent Residues: Residual solvents from the reaction and purification steps may be present.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for purity assessment of non-volatile organic molecules in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for separating the target compound from its potential impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar analyte. Fluorinated stationary phases could also be considered to leverage alternative selectivities for halogenated compounds.[4][5][6]
-
Mobile Phase: A gradient of acetonitrile and water is selected to ensure the elution of both the main component and any potential impurities with a wider range of polarities. A low concentration of an acid, such as trifluoroacetic acid (TFA), is added to improve peak shape and reproducibility.
-
Detection: UV detection at the predicted λmax of the analyte provides a sensitive and robust means of quantification. A photodiode array (PDA) detector is recommended to assess peak purity and identify co-eluting impurities.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol:
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) |
| Run Time | 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 50 |
| 30.0 | 50 |
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the mobile phases by accurately adding the specified volume of TFA to HPLC-grade water and acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard. Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the sample to be tested. Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Assess the peak purity of the main component using the PDA detector to ensure no co-eluting impurities.
Self-Validating System (ICH Q2(R1) Principles):
This protocol is designed to be validated according to ICH Q2(R1) guidelines.[1][2][3] The validation should include:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities (spiked if available) and a clean peak purity analysis from the PDA detector.
-
Linearity: Assessed over a range of concentrations (e.g., 1-200% of the nominal concentration) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by recovery studies of spiked samples at multiple concentration levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established to ensure the method's sensitivity for quantifying impurities at low levels.
Secondary and Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, which is invaluable for the identification of unknown impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A non-polar 5% phenyl-methylpolysiloxane column is chosen for its general applicability and good separation of aromatic compounds based on their boiling points.
-
Injection Mode: Splitless injection is used to maximize the sensitivity for trace impurity analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard and robust method that produces reproducible fragmentation patterns for library matching.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a range of boiling points, from residual solvents to higher boiling point byproducts.
Experimental Workflow for GC-MS Analysis
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- 3. Reduction of SF 5 CF 3 via iridium catalysis: radical trifluoromethylation of aromatics - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00495C [pubs.rsc.org]
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Application Notes & Protocols: The Definitive Guide to Using 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone as a Reference Standard
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective use of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone as a chemical reference standard. This fluorinated acetophenone derivative is a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its proper characterization and use as a reference material are paramount for ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide delineates the fundamental properties of the compound, outlines protocols for its handling and qualification, and provides detailed methodologies for its application in chromatographic analysis.
Introduction: The Critical Role of a Specialized Reference Standard
This compound belongs to a class of highly functionalized aromatic ketones that serve as versatile building blocks in organic synthesis. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences the molecule's reactivity and physicochemical properties. These characteristics make it a valuable precursor but also introduce complexity in manufacturing and quality control.
A reference standard is a highly purified and well-characterized material used as a benchmark for analytical measurements.[2] The use of an established reference standard for this compound is indispensable for:
-
Unambiguous Identification: Confirming the identity of the material in starting materials and synthetic mixtures.
-
Impurity Profiling: Quantifying process-related impurities and degradation products, which is a regulatory expectation.
-
Assay Validation: Serving as the primary calibrant in quantitative assays to determine the precise concentration of the substance.
This guide is structured to provide both the theoretical basis and the practical, field-proven protocols necessary for integrating this reference standard into a rigorous quality control framework.
Physicochemical Profile and Characterization
Before its use, the reference standard must be unequivocally characterized. The following table summarizes its key properties. It is crucial for the user to verify the specific isomer and corresponding CAS number for their application.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₅F₅O | [3] |
| Molecular Weight | 224.13 g/mol | [3] |
| CAS Number | Varies by isomer; confirm with supplier | [4][5] |
| Appearance | Typically a white to off-white solid or liquid | [6] |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and dichloromethane | General chemical knowledge |
Causality of Characterization: The identity of the reference standard is confirmed using a suite of orthogonal analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides definitive structural confirmation by mapping the chemical environment of each nucleus.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for further structural verification.[7]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) stretch.
Logical Workflow for Reference Standard Management
The establishment and use of a reference standard is a cyclical process that ensures its integrity over time. This workflow is a self-validating system, where each step reinforces the trustworthiness of the analytical results derived from the standard.
Caption: Logical workflow for the lifecycle of a reference standard.
Safety, Handling, and Solution Preparation Protocol
4.1 Safety Precautions
Based on data for structurally similar compounds, this compound should be handled with care.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[8][9]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11]
4.2 Protocol for Stock Standard Solution Preparation (1.0 mg/mL)
This protocol describes the preparation of a primary stock solution used for creating calibration curves and working standards.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the reference standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture uptake. This is crucial for accurate weighing of a hygroscopic or cold-stored material.
-
Weighing: Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 15 mL of acetonitrile to the flask.
-
Sonication: Gently swirl the flask to wet the material, then place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The use of ultrasonic energy overcomes slow dissolution kinetics for crystalline materials.
-
Dilution to Volume: Once dissolved and cooled to ambient temperature, dilute to the 25 mL mark with acetonitrile.
-
Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is homogeneous. This step is critical for uniform concentration.
-
Labeling and Storage: Transfer the solution to a labeled, amber glass vial and store at 2-8°C. The solution stability should be determined, but a freshly prepared solution is always preferred for critical analyses.
Analytical Protocols for Qualification and Use
The following protocols provide a robust framework for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This is a standard technique for purity assessment and quantification of small organic molecules.[12]
5.1 HPLC Experimental Workflow Diagram
Caption: Standard experimental workflow for HPLC analysis.
5.2 Protocol 1: Purity Determination by HPLC-UV (Area Percent Method)
Principle: This method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The purity is estimated by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard system with binary pump, autosampler, and UV/PDA detector. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A C18 column provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and provides protons for mass spectrometry if used. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-2 min (40% B), 2-15 min (40-95% B), 15-18 min (95% B), 18-18.1 min (95-40% B), 18.1-22 min (40% B) | A gradient elution ensures that both early and late-eluting impurities are effectively separated and detected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume minimizes potential for peak distortion. |
| Detection | UV at 254 nm | A common wavelength for aromatic ketones. A photodiode array (PDA) detector is recommended to assess peak purity. |
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Prepare a sample solution of the reference standard at approximately 0.5 mg/mL in acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Perform a blank injection (acetonitrile) to ensure no system contamination.
-
Inject the sample solution.
-
Data Analysis: Integrate all peaks with an area greater than 0.05% of the main peak area. Calculate the purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
5.3 Protocol 2: Quantitative Assay by HPLC-UV (External Standard Method)
Principle: This method quantifies the amount of this compound in an unknown sample (e.g., a crude reaction mixture or a final API being tested for this impurity) by comparing its peak response to a calibration curve generated from the certified reference standard.
Procedure:
-
Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the 1.0 mg/mL stock solution. A typical concentration range might be 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL. The range should bracket the expected concentration in the test sample.
-
Test Sample Preparation: Accurately weigh the unknown sample and dissolve it in a known volume of acetonitrile to achieve an expected concentration within the calibration range.
-
Analysis: Using the HPLC conditions from Protocol 5.2, inject the blank, followed by the calibration standards (from lowest to highest concentration), and then the test sample(s).
-
Data Analysis: a. Plot a graph of the peak area of the reference standard versus its concentration for the calibration standards. b. Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999 for the curve to be considered valid. c. Determine the concentration of the analyte in the test sample solution by interpolating its peak area from the calibration curve. d. Calculate the final concentration in the original solid sample, accounting for the initial weight and dilution volume.
Conclusion
The disciplined use of this compound as a reference standard is fundamental to achieving reliable and reproducible analytical results in a regulated environment. By following the comprehensive protocols for characterization, handling, and analysis detailed in this guide, scientists can ensure the integrity of their data and contribute to the overall quality and safety of the final products. The principles of self-validating systems, such as rigorous system suitability testing and proper lifecycle management of the standard, are non-negotiable for scientific trustworthiness.
References
-
PubChem. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Analytical Method Summaries. EPA. [Link]
- Google Patents.US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
-
European Patent Office. EP3207018A1 - PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. EPO. [Link]
-
Eurofins. Analytical Method Summaries. Eurofins. [Link]
- Google Patents.US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
OSTI.GOV. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. U.S. Department of Energy. [Link]
-
ChemBK. 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Physico-chemical Properties. ChemBK. [Link]
-
PubChem. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]
-
Japan Environment Agency. III Analytical Methods. Japan Environment Agency. [Link]
- Google Patents.WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
ChemicalsHere. 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. ChemicalsHere.com. [Link]
-
PubMed Central (PMC). Determination of perfluorinated alkyl acid concentrations in biological standard reference materials. National Institutes of Health. [Link]
-
Oakwood Chemical. 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone. Oakwood Chemical. [Link]
-
PubChem. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Environmental Health Perspectives. Invited Perspective: Reference Standards Are Key to Environmental and Human Health Research—The Case of PFAS. National Institute of Environmental Health Sciences. [Link]
-
U.S. Environmental Protection Agency. Multi-laboratory Validation Study Report for Method 1621. EPA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of perfluorinated alkyl acid concentrations in biological standard reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone | C9H5F5O | CID 171010154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[2,3-Difluoro-6-(trifluoromethyl)phenyl]ethanone CAS#: 1288988-21-5 [chemicalbook.com]
- 5. 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone [oakwoodchemical.com]
- 6. chembk.com [chembk.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. aaronchem.com [aaronchem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the complexities of this synthesis and consistently achieve higher yields and purity.
The target molecule, this compound, is a key intermediate in the development of various pharmaceutical and agrochemical compounds. Its synthesis, however, presents unique challenges due to the electronic properties of the substituted aromatic ring. The presence of three electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) significantly deactivates the benzene ring, making standard electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, more difficult.
This guide provides practical, field-tested advice to overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
Answer: Low to no yield in this synthesis is the most common issue and typically points to problems with reaction conditions or reagent quality, stemming from the highly deactivated nature of the starting material, 1,2,3-trifluoro-4-(trifluoromethyl)benzene.
-
Cause A: Insufficient Catalyst Activity: The strong electron-withdrawing nature of the substituents on the aromatic ring requires a potent Lewis acid catalyst to drive the reaction.
-
Solution: Use a strong Lewis acid like anhydrous aluminum chloride (AlCl₃). Ensure the AlCl₃ is fresh and has been stored under strictly anhydrous conditions. Old or partially hydrolyzed AlCl₃ will have significantly lower activity.
-
-
Cause B: Stoichiometry of the Lewis Acid: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the product ketone.[1][2] This complexation deactivates the catalyst, preventing it from participating in further reactions.
-
Solution: A stoichiometric amount or even a slight excess (e.g., 1.1 to 1.3 equivalents) of the Lewis acid catalyst relative to the acylating agent is often required to ensure the reaction goes to completion.[1] Catalytic amounts are generally insufficient for deactivated substrates.
-
-
Cause C: Presence of Moisture: Lewis acids like AlCl₃ react violently with water. Even trace amounts of moisture in the solvent, reagents, or glassware will decompose the catalyst, halting the reaction.
-
Solution: All glassware must be oven-dried or flame-dried immediately before use. Use anhydrous grade solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause D: Inadequate Reaction Temperature: The high activation energy required for the acylation of a deactivated ring may not be met at lower temperatures.
-
Solution: While initial complex formation is often done at low temperatures (0°C) to control the initial exotherm, the reaction may need to be gently warmed to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile. Avoid excessive heat, which can promote side reactions.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these impurities and how can I prevent them?
Answer: Side product formation is often related to the regioselectivity of the acylation and the reactivity of the starting materials.
-
Cause A: Isomer Formation: The primary side products are likely isomers of the desired product. The directing effects of the existing substituents (F and CF₃) on the aromatic ring determine the position of the incoming acetyl group. While the desired product is 1-acetyl-2,3-difluoro-4-(trifluoromethyl)benzene, acylation at other positions can occur.
-
Solution: Control of regioselectivity is primarily achieved by managing reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the thermodynamically preferred product. Choice of solvent can also influence isomer distribution.
-
-
Cause B: Impure Starting Materials: Impurities in the starting 1,2-difluoro-3-(trifluoromethyl)benzene can lead to the formation of corresponding acylated side products, which may be difficult to separate.
-
Solution: Ensure the purity of your starting material using NMR or GC-MS analysis before beginning the synthesis. If necessary, purify the starting material by distillation or chromatography.
-
Question 3: The reaction starts but seems to stall before all the starting material is consumed. Why?
Answer: A stalled reaction is typically due to the gradual deactivation of the catalyst throughout the process.
-
Cause A: Catalyst Complexation: As mentioned, the product ketone forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2] If an insufficient amount of catalyst was used initially, the reaction will stop once all the free catalyst has been complexed.
-
Solution: Ensure you are using at least a stoichiometric amount of the Lewis acid. In some cases, adding a second portion of the catalyst mid-reaction can help drive it to completion, although this should be done cautiously.
-
-
Cause B: Trace Moisture Contamination: A slow leak in your inert atmosphere setup or the use of a solvent that was not rigorously dried can introduce moisture gradually, slowly killing the catalyst over time.
-
Solution: Re-evaluate your anhydrous technique. Ensure all joints in your glassware are properly sealed and that you have a positive pressure of inert gas. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent (e.g., molecular sieves).
-
Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic route for this compound? A: The most direct and commonly employed method is the Friedel-Crafts acylation of 1,2-difluoro-3-(trifluoromethyl)benzene using an acylating agent like acetyl chloride or acetic anhydride with a strong Lewis acid catalyst.[1][2][3]
Q: Which Lewis acid and acylating agent combination is best? A: Anhydrous aluminum chloride (AlCl₃) is the most effective Lewis acid for this challenging substrate due to its high activity.[3] Acetyl chloride is generally preferred over acetic anhydride as it is more reactive and tends to give cleaner reactions.
Q: What are the best solvents for this reaction? A: Non-polar, aprotic solvents that do not coordinate strongly with the Lewis acid are preferred. Common choices include dichloromethane (DCM) , 1,2-dichloroethane (DCE) , or carbon disulfide (CS₂) . DCE is often a good choice as it allows for a wider range of reaction temperatures.
Q: How should I monitor the reaction's progress? A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . Take small aliquots from the reaction mixture at regular intervals, carefully quench them with ice-cold dilute HCl, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze the organic layer.
Q: My final product is an oil or a low-melting solid and is difficult to purify. What should I do? A: Purification can be challenging due to the presence of closely related isomers.
-
Aqueous Workup: First, perform a careful aqueous workup to remove the Lewis acid and any remaining inorganic materials.
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from isomers and other organic impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can further enhance its purity.
Optimized Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
1,2-Difluoro-3-(trifluoromethyl)benzene
-
Acetyl Chloride (AcCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the cooled AlCl₃ suspension via the dropping funnel over 15-20 minutes. Stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 1,2-difluoro-3-(trifluoromethyl)benzene (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour. Then, slowly allow the mixture to warm to room temperature. The reaction may need to be gently heated (e.g., to 35-40°C) to proceed to completion. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0°C. Very slowly and carefully, pour the reaction mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and should be performed with caution in a fume hood.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data & Parameter Summary
The following table summarizes the critical parameters and their expected impact on the synthesis.
| Parameter | Recommended Setting | Rationale & Impact on Yield/Purity |
| Lewis Acid | Anhydrous AlCl₃ | High activity is required to overcome the deactivated ring. Purity is critical. |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Ensures enough catalyst is present to drive the reaction to completion after product complexation.[1] |
| Acylating Agent | Acetyl Chloride | More reactive than acetic anhydride, leading to cleaner and faster reactions. |
| Solvent | Anhydrous DCM or DCE | Inert, aprotic solvents that do not interfere with the catalyst. Must be rigorously dried. |
| Temperature | 0°C (addition), then warm to RT or 40°C | Controls initial exotherm and side reactions. Warming may be necessary for deactivated substrate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction and decomposing the catalyst. |
Visualized Workflows & Mechanisms
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts Acylation.
General Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low reaction yield.
References
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH. [Link]
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)
- US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide - Google P
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
- 1-(5-bromo-4-chloro-2-fluorophenyl)
Sources
Technical Support Center: Purification of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. This highly fluorinated aryl ketone is a valuable building block in medicinal chemistry and materials science, but its unique electronic and physical properties present specific purification hurdles. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enable the consistent isolation of high-purity material.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental issues that arise from the synthesis and nature of the target compound.
Q1: What are the most common impurities I should expect from a typical Friedel-Crafts acylation synthesis of this compound?
A: The synthesis of this compound, likely proceeding via Friedel-Crafts acylation of 1,2-difluoro-3-(trifluoromethyl)benzene, is susceptible to several side reactions. The primary impurities are typically:
-
Regioisomers: While the acyl group is expected at the C1 position, alternative isomers can form. The directing effects of the fluorine and trifluoromethyl groups on the aromatic ring can lead to acylation at other positions, resulting in isomers that are often difficult to separate due to very similar polarities.
-
Polyacylated Products: Although the first acyl group deactivates the aromatic ring to further electrophilic substitution, harsh reaction conditions (e.g., high temperatures or excess Lewis acid) can lead to the introduction of a second acetyl group.[1]
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1,2-difluoro-3-(trifluoromethyl)benzene.
-
Byproducts from Catalyst Decomposition: The use of strong Lewis acids like AlCl₃ can generate byproducts, especially if moisture is not rigorously excluded from the reaction.
Q2: Why is standard silica gel chromatography often ineffective for this compound?
A: Standard silica gel chromatography can be problematic for highly fluorinated compounds for two main reasons:
-
Unique Polarity and Elution Behavior: Organofluorine compounds exhibit unique partitioning properties.[2] Their interaction with the polar silica surface is different from that of their non-fluorinated hydrocarbon analogs. They can either interact weakly, leading to poor separation from non-polar impurities, or interact strongly with residual acidic sites on the silica, causing peak tailing and potential degradation.
-
"Fluorophilicity": Heavily fluorinated molecules have a tendency to interact with other fluorinated molecules. This property can be exploited in specialized chromatographic techniques but can lead to unpredictable behavior on standard stationary phases.[2]
Q3: What are the recommended analytical techniques for accurately assessing the purity of this compound?
A: A multi-technique approach is essential for confirming purity:
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for this specific molecule. It will provide distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group. The presence of isomeric impurities will be readily apparent as additional, distinct signals in the ¹⁹F NMR spectrum.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the main product and can help identify proton-bearing impurities.
-
HPLC-MS or GC-MS: These techniques are crucial for detecting trace-level impurities and confirming the mass of the desired product. An appropriate HPLC method, possibly using a fluorinated stationary phase, can resolve closely related isomers that may not be separable by standard column chromatography.[3]
Section 2: Troubleshooting Guide - From Theory to Practice
This guide provides solutions to common experimental problems in a direct, issue-and-resolution format.
Issue 1: Persistent Impurity Co-elution in Column Chromatography
-
Symptom: A persistent impurity is observed by TLC or HPLC analysis, co-eluting with the product peak despite screening various standard solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Probable Cause: The impurity is likely a regioisomer with nearly identical polarity to the desired product.
-
Solution Strategy: Conventional silica gel is failing. The strategy must shift to exploit different separation mechanisms.
-
Switch to a Fluorinated Stationary Phase: Use "fluorous" reverse-phase HPLC or flash chromatography. This technique leverages the unique fluorophilicity of your compound. A fluorocarbon-bonded silica gel column provides better separation of fluorinated compounds from their non-fluorinated or less-fluorinated counterparts.[2][3]
-
Optimize the Mobile Phase: For reverse-phase HPLC, consider mobile phases containing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) in addition to standard solvents like acetonitrile and water.[3] These can enhance the separation of fluorinated isomers.
-
Use an Alternative Normal Phase: Consider using alumina (neutral or basic) instead of silica gel, as the different surface chemistry can alter the elution order and improve separation.
-
Issue 2: Product Oiling Out or Low Recovery During Recrystallization
-
Symptom: The compound fails to crystallize from solution, instead forming an oil. Alternatively, crystallization occurs, but the yield is unacceptably low.
-
Probable Cause: The high degree of fluorination can lead to high solubility in many organic solvents and a lower melting point, making crystallization difficult. The selection of an inappropriate solvent system is the most common cause.
-
Solution Strategy: A systematic solvent screening is required.
-
Test Single-Solvent Systems: At a small scale (~10-20 mg), test solubility in a range of solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated. Potential candidates include heptane, toluene, ethanol, and isopropanol.
-
Develop a Two-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or pentane) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
Induce Crystallization: If the solution becomes supersaturated without crystallizing, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
Section 3: Validated Purification Protocols
These protocols provide detailed, step-by-step methodologies for isolating the target compound.
Protocol 3.1: Purification by Preparative HPLC on a Fluorinated Stationary Phase
This protocol is recommended when isomeric purity is the primary challenge.
-
Column Selection: Utilize a preparative HPLC column with a fluorinated stationary phase (e.g., a perfluoroalkyl-bonded silica phase).
-
Sample Preparation: Dissolve the crude product in the initial mobile phase solvent at a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter.
-
Method Development (Analytical Scale): First, optimize the separation on an analytical scale column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile or a fluorinated alcohol like TFE.[2][3]
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to determine the approximate elution conditions.
-
Optimization: Refine the gradient to maximize the resolution between the product and the key impurities.
-
-
Preparative Run: Scale the optimized method to the preparative column, adjusting the flow rate and injection volume according to the column manufacturer's guidelines.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Post-Run Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove TFA, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure product.
-
Validation: Confirm the purity of the isolated material using analytical HPLC, ¹H NMR, and ¹⁹F NMR.
Protocol 3.2: Optimized Recrystallization Procedure
This protocol is suitable when the primary impurities are significantly different in polarity from the product.
-
Solvent System Selection: Based on prior screening (see Issue 2), select the optimal solvent or solvent pair. A common starting point for fluorinated aromatics is a Toluene/Heptane or Ethyl Acetate/Hexane system.
-
Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" solvent (or the single solvent) required to dissolve the solid at reflux temperature. Ensure all solid material is dissolved.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization:
-
For Two-Solvent Systems: Slowly add the "poor" solvent to the hot solution until cloudiness appears and persists. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for several hours.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold "poor" solvent (or the cold single recrystallization solvent) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
-
Validation: Assess the purity of the crystals and the mother liquor by TLC or HPLC to confirm the effectiveness of the purification.
Section 4: Visual Workflows and Data Summaries
Diagram 1: Troubleshooting Flowchart for Purification
Caption: A logical workflow for selecting a purification strategy.
Table 1: Comparison of Chromatographic Conditions for Fluorinated Aryl Ketones
| Parameter | Standard Silica Gel | Neutral Alumina | Fluorous Reverse Phase (F-RP) |
| Stationary Phase | SiO₂, slightly acidic | Al₂O₃, neutral or basic | Silica bonded with perfluoroalkyl chains |
| Typical Mobile Phase | Hexane / Ethyl Acetate | Hexane / Dichloromethane | Water / Acetonitrile or Water / TFE[3] |
| Separation Principle | Polarity (H-bonding, dipole) | Polarity, Lewis acid/base interactions | Fluorophilicity, Hydrophobicity[2] |
| Best For | Separating non-polar impurities | Acid-sensitive compounds | Resolving regioisomers, fluorinated impurities |
| Potential Issues | Peak tailing, degradation | Lower resolution for some compounds | Higher cost, requires specialized columns |
References
- BenchChem. (2025).
- Zhang, W. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Kim, H., et al. (n.d.).
- Sigma-Aldrich. (n.d.).
- University of Calgary. (n.d.).
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the synthesis and optimization of reactions involving 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of working with this highly functionalized aromatic ketone.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, synthesis, and handling of this compound and its analogs.
Q1: What are the key physical and chemical properties of this compound?
While specific experimental data for this exact molecule is not widely published, we can infer properties from closely related analogs. For instance, 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone has a molecular weight of 224.13 g/mol .[1] The presence of multiple fluorine atoms and a trifluoromethyl group suggests high electrophilicity of the aromatic ring and the carbonyl carbon. These electron-withdrawing groups can significantly influence reaction kinetics and regioselectivity.
Q2: What are the primary synthetic routes to prepare this compound?
The two most common methods for synthesizing aromatic ketones of this type are Friedel-Crafts acylation and the Grignard reaction.[2][3]
-
Friedel-Crafts Acylation: This involves the reaction of an appropriately substituted aromatic precursor (in this case, 1,2,3-trifluoro-4-(trifluoromethyl)benzene) with an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride).[2][4]
-
Grignard Reaction: This route would involve the preparation of a Grignard reagent from a halogenated precursor, such as 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene, followed by its reaction with an acetylating agent like acetic anhydride.[5]
Q3: Why is strict moisture control so critical, especially in Grignard reactions?
Grignard reagents are potent nucleophiles and strong bases.[3] They react readily with protic solvents, including water, which leads to the quenching of the reagent and a significant reduction in the yield of the desired product. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used throughout the procedure.[3]
Q4: What are the expected challenges when working with highly fluorinated aromatic compounds?
The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents deactivates the aromatic ring towards electrophilic substitution, which can make reactions like Friedel-Crafts acylation more challenging, often requiring harsher conditions.[6] Additionally, purification can be complicated due to the similar polarities and boiling points of starting materials and products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield in Friedel-Crafts Acylation | 1. Deactivated Aromatic Ring: The electron-withdrawing fluorine and trifluoromethyl groups make the starting material less reactive.[6]2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrolyzed by atmospheric moisture.3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Increase the reaction temperature or use a stronger Lewis acid catalyst. However, be cautious as this may also increase side product formation.2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).3. Monitor the reaction progress using TLC or GC/MS and adjust the reaction time and temperature accordingly. |
| Formation of Multiple Isomers | 1. Lack of Regiocontrol: In Friedel-Crafts acylation of substituted benzenes, acylation can occur at different positions on the aromatic ring, leading to a mixture of isomers.[7] | 1. Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.2. The choice of Lewis acid and solvent can also influence regioselectivity. A systematic screening of conditions may be necessary. |
| Significant Side Product Formation in Grignard Reaction | 1. Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a homocoupled biphenyl byproduct.[3]2. Presence of Water: Moisture in the reaction will quench the Grignard reagent.[3] | 1. Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide.2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials: The fluorinated nature of both the starting material and the product can lead to similar retention factors in chromatography.2. Formation of Emulsions during Workup: This can complicate the separation of aqueous and organic layers. | 1. Utilize high-performance column chromatography with a shallow solvent gradient to improve separation. Distillation under reduced pressure may also be an option if boiling points differ sufficiently.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation (Representative Procedure)
This protocol is a representative procedure for the synthesis of an aromatic ketone via Friedel-Crafts acylation, adapted from established methodologies.[2][4][7]
Materials:
-
1,2,3-Trifluoro-4-(trifluoromethyl)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the acylium ion complex.
-
Addition of Aromatic Substrate: Dissolve 1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC/MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice containing concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Alternative Approach: Grignard Reaction
As an alternative, a Grignard reaction can be employed.[5] This would involve the initial formation of 2,3-difluoro-4-(trifluoromethyl)phenylmagnesium bromide from the corresponding aryl bromide and magnesium turnings in an anhydrous ether solvent like THF.[8] This Grignard reagent would then be added to an excess of acetic anhydride at low temperature, followed by an aqueous workup to yield the desired ketone.[5] This method avoids the use of strong Lewis acids and can sometimes offer better regioselectivity.
Visualization of Workflows
Diagram 1: General Workflow for Friedel-Crafts Acylation
Caption: A generalized workflow for the synthesis of the target ketone via Friedel-Crafts acylation.
Diagram 2: Purification Strategy
Caption: A typical purification sequence for the isolation of the final product.
References
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone - PubChem. [Link]
-
1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure. [Link]
-
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanone - Lead Sciences. [Link]
-
1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone - ChemBK. [Link]
- US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone - Oakwood Chemical. [Link]
-
1-(4-(Trifluoromethoxy)phenyl)ethan-1-one - PubChem. [Link]
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
Sources
- 1. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone | C9H5F5O | CID 171010154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 8. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. This key intermediate is critical in various synthetic pathways within drug development and materials science. Its purity is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting advice and validated protocols to help you navigate the challenges of purifying this highly functionalized aromatic ketone.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is primarily dictated by the synthesis method, which is typically a Friedel-Crafts acylation of 1,2,3-trifluoro-4-(trifluoromethyl)benzene.[1][2][3][4][5] Key impurities include:
-
Unreacted Starting Materials: Residual 1,2-difluoro-4-(trifluoromethyl)benzene.
-
Isomeric Byproducts: Positional isomers formed during the electrophilic aromatic substitution. While the directing groups on the ring heavily favor the desired product, small amounts of other isomers can form.[1]
-
Catalyst Residues: Hydrolyzed Lewis acids (e.g., aluminum hydroxide from AlCl₃) from the reaction workup.
-
Solvent Residues: Residual solvents used in the reaction or extraction steps.
-
Poly-acylated Products: Though less common due to the deactivating nature of the acyl group, di-acylation can sometimes occur under forcing conditions.[1]
Q2: Why does the Friedel-Crafts acylation for this compound generate isomers?
A2: The formation of isomers is a known challenge in electrophilic aromatic substitution. The aromatic ring has three different substituents (two F atoms and a CF₃ group), each exerting an electronic directing effect. The fluorine atoms are ortho, para-directing, while the trifluoromethyl group is a strong meta-director. The final substitution pattern is a complex interplay of these competing effects and steric hindrance, which can lead to the formation of minor isomeric impurities that are often difficult to separate due to their similar physical properties.[1][3]
Q3: My crude product is a dark-colored oil, but the pure compound should be a solid. What causes this?
A3: A dark, oily crude product is typically indicative of significant impurities that depress the melting point of the desired compound. These can include residual solvents, unreacted starting materials, and colored byproducts from side reactions, especially if the reaction temperature was not well-controlled or if the reaction was exposed to moisture, which can affect catalyst performance.[1]
Part 2: Troubleshooting Guide - From Crude to Pure
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My HPLC analysis shows multiple peaks close to my main product peak. How can I improve separation?
-
Underlying Cause: This is a classic sign of isomeric impurities or closely related byproducts that have very similar polarities to your target compound. Standard purification methods may struggle to resolve them.
-
Troubleshooting Steps:
-
Modify HPLC Method: Before changing your bulk purification strategy, optimize your analytical method to confirm you can resolve the impurities. Switch to a fluorinated HPLC phase, which can offer unique selectivity for fluorinated analytes.[6] Alternatively, use a slower gradient and a longer column to improve resolution.
-
Attempt Recrystallization: Carefully perform a solvent screen for recrystallization. Sometimes, even a small difference in crystal lattice energy is enough to selectively crystallize the desired isomer, leaving the impurity in the mother liquor. A patent for a similar compound suggests n-hexane can be effective for crystallization after initial purification.[7]
-
High-Performance Flash Chromatography: If recrystallization fails, high-performance flash chromatography with a high-resolution silica gel (e.g., 25-40 µm particle size) and a very shallow, slow gradient elution can provide the necessary resolving power.
-
Issue 2: My column chromatography yield is low, and the compound seems to be smearing across many fractions.
-
Underlying Cause: This can be due to several factors: improper solvent system selection, column overloading, or interactions with the stationary phase. Ketones can sometimes interact with the acidic silanol groups on silica gel, leading to tailing.[8]
-
Troubleshooting Steps:
-
Optimize the Eluent System with TLC: First, find a solvent system using Thin Layer Chromatography (TLC) that gives your product an Rf value of approximately 0.25-0.35. This is the "sweet spot" for good separation on a silica gel column.
-
Check Sample Load: As a rule of thumb, do not load more than 1g of crude material per 10-20g of silica gel. Overloading is a common cause of poor separation.[9][10]
-
Use a "Dry Loading" Technique: If your compound has poor solubility in the initial eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the top of your column. This creates a very narrow starting band, significantly improving resolution.
-
Consider a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like alumina or a reversed-phase C18 silica gel for your column chromatography.
-
Issue 3: After aqueous workup, I can't seem to remove all the water from my organic layer, leading to issues in the next step.
-
Underlying Cause: Solvents like ethyl acetate can retain a significant amount of water. Furthermore, the ketone functional group can form hydrates, making complete drying more challenging.
-
Troubleshooting Steps:
-
Brine Wash: After your final aqueous wash (e.g., with water or sodium bicarbonate), always perform a final wash with a saturated sodium chloride solution (brine). This helps to draw water out of the organic layer by osmotic pressure.
-
Use an Effective Drying Agent: Use an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and has a higher capacity for water than Na₂SO₄. Ensure you use a sufficient amount and stir for at least 15-20 minutes.
-
Azeotropic Removal: If water persists, it can sometimes be removed by dissolving the crude product in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent under reduced pressure.
-
Part 3: Validated Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying crude this compound containing a mix of polarities.[11][12]
1. Preparation:
- Select a column size appropriate for your sample amount (e.g., a 40g silica gel column for 1-2g of crude material).
- Prepare your eluent system. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Use TLC to determine the optimal starting and ending polarities. A typical gradient might be from 5% EtOAc/Hexanes to 25% EtOAc/Hexanes.
- Prepare your sample by dissolving it in a minimal amount of dichloromethane or by dry loading onto silica gel.
2. Column Packing and Loading:
- Wet-pack the column with the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes), ensuring no air bubbles are trapped.
- Carefully load your sample onto the top of the silica bed.
3. Elution and Fraction Collection:
- Begin elution with the starting solvent mixture.
- Gradually increase the polarity of the eluent according to your predetermined gradient.
- Collect fractions sequentially. The size of the fractions should be about 10-15% of the column volume.
4. Analysis:
- Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This method is suitable for determining the purity of the final product and for in-process control.[13][14]
| Parameter | Recommended Setting | Justification |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase columns suitable for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 50% B to 95% B over 15 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume prevents peak distortion. |
| Detector | UV at 254 nm | The aromatic ring will have strong absorbance at this wavelength. |
Part 4: Visualization of Workflows
Purification & Analysis Workflow
The following diagram outlines the general workflow from a crude reaction mixture to a certified pure compound.
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem.
-
Van Schaick, J., et al. (2019). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Retrieved January 19, 2026, from [Link]
-
Hlouskova, P., et al. (2013). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Ghuman, J., et al. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved January 19, 2026, from [Link]
-
EVISA. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Retrieved January 19, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide. Google Patents.
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved January 19, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved January 19, 2026, from [Link]
-
Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Retrieved January 19, 2026, from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved January 19, 2026, from [Link]
-
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Physics Forums. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 8. physicsforums.com [physicsforums.com]
- 9. youtube.com [youtube.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone during workup
Welcome to the technical support resource for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the stability of this valuable synthetic intermediate during reaction workup and purification. The unique electronic properties conferred by the multiple fluorine substituents render the molecule susceptible to specific decomposition pathways that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind them to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during workup?
The decomposition of this molecule is primarily driven by two key vulnerabilities: the acidic alpha-protons of the methyl ketone and the trifluoromethyl group's susceptibility to hydrolysis.
-
Base-Catalyzed Haloform-Type Reaction: The most common and rapid decomposition pathway occurs under basic conditions. The presence of the electron-withdrawing aromatic ring enhances the acidity of the methyl protons. Strong bases (e.g., NaOH, KOH, alkoxides) can deprotonate the methyl group, initiating a cascade that can lead to cleavage of the acetyl group, forming fluoroform and the corresponding benzoate salt. This is analogous to the classic haloform reaction.[1]
-
Acid-Catalyzed Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group, while generally robust, is susceptible to hydrolysis under harsh acidic conditions, particularly at elevated temperatures.[2] Concentrated mineral acids like sulfuric acid can protonate the fluorine atoms, initiating a C-F bond cleavage that ultimately converts the CF₃ group into a carboxylic acid.[2][3]
Q2: My reaction mixture turned brown and my yield is non-existent after a standard aqueous workup. What likely happened?
A significant color change to brown or black coupled with a catastrophic loss of product is a strong indicator of base-catalyzed decomposition. If your workup involved washing with sodium hydroxide or potassium carbonate, you have likely initiated the haloform-type reaction pathway. The resulting aromatic carboxylate salt would remain in the aqueous layer, leading to near-zero yield in the organic phase.
Q3: Is the compound more stable under acidic or basic conditions?
The compound exhibits instability at both pH extremes. However, decomposition is generally more rapid and difficult to control under strongly basic conditions than under strongly acidic ones. The ideal workup environment is weakly acidic to neutral (pH 4–7.5). Mildly basic conditions using a weak base like sodium bicarbonate can be tolerated for short periods at low temperatures, but careful monitoring is essential.
Visualizing the Decomposition Pathways
The two primary modes of degradation are summarized below. Understanding these pathways is critical for diagnosing experimental issues.
Caption: Primary decomposition pathways for the target ketone.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides targeted solutions.
Problem 1: Low or No Yield After Basic Aqueous Wash
-
Symptoms: You performed a wash with 1M NaOH, K₂CO₃, or another strong base. Your organic layer shows little to no product by TLC or LCMS, and you may have observed an exothermic reaction or color change during the wash.
-
Root Cause Analysis: You have almost certainly triggered the haloform-type reaction.[1] The strong base deprotonates the methyl ketone, and subsequent steps lead to cleavage, forming the highly water-soluble carboxylate salt of 2,3-difluoro-4-(trifluoromethyl)benzoic acid, which is lost to the aqueous phase.
-
Corrective Protocol:
-
Avoid Strong Bases: Never use hydroxide or carbonate bases for neutralization or extraction.
-
Use a Bicarbonate Buffer: If an alkaline wash is necessary to remove acid, use a saturated solution of sodium bicarbonate (NaHCO₃). Perform the wash quickly, ideally at 0-5°C, to minimize contact time. Be cautious of gas evolution (CO₂).
-
Confirm Neutralization: After the bicarbonate wash, wash the organic layer with water and then brine, and check the pH of the aqueous layer to ensure it is neutral (pH ~7) before proceeding.
-
Problem 2: Appearance of a More Polar Impurity by TLC/LCMS After Acidic Workup
-
Symptoms: After quenching your reaction with a strong acid or performing an acid wash, you observe a new, more polar spot on your TLC plate (often streaky) or a new peak in your LCMS with a mass corresponding to the replacement of a CF₃ group with a COOH group.
-
Root Cause Analysis: This indicates hydrolysis of the trifluoromethyl group.[2] This is especially likely if the acidic solution was concentrated or if the workup was performed at elevated temperatures.
-
Corrective Protocol:
-
Use Dilute Acid: For neutralization, use dilute acids such as 1M HCl.
-
Maintain Low Temperature: Perform all acidic washes at low temperature (0-10°C) to slow the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic solution sit in contact with the acidic aqueous phase for extended periods. Separate the layers promptly after mixing.
-
Alternative Quench: A preferred method for quenching many reactions is to pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), which is a weakly acidic buffer.
-
Problem 3: Product Degrades During Solvent Removal (Rotary Evaporation)
-
Symptoms: You have a clean organic solution post-workup, but after concentrating the solvent, TLC or NMR analysis shows significant decomposition.
-
Root Cause Analysis: Trace amounts of residual acid or base are being concentrated along with your product. At the elevated temperatures of the rotary evaporator water bath, these residual catalysts can accelerate decomposition.
-
Corrective Protocol:
-
Ensure Neutrality: Before drying and concentration, ensure the organic phase has been washed to neutrality (see Problem 1, Step 3).
-
Thorough Drying: Use a sufficient amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all dissolved water. Water can participate in hydrolysis reactions.
-
Low-Temperature Concentration: Concentrate your product under high vacuum and with a low water bath temperature (<40°C). For very sensitive compounds, consider removing the solvent at room temperature if your vacuum is sufficient.
-
Recommended Workup Conditions & Reagents
This table summarizes the optimal conditions for safely isolating this compound.
| Parameter | Recommended Condition | Avoid | Rationale & Reference |
| pH for Wash | 4 - 7.5 | < 2 or > 9 | Minimizes both CF₃ hydrolysis under strongly acidic conditions and the haloform-type reaction under strongly basic conditions.[1][2] |
| Basic Reagent | Saturated NaHCO₃ (aq), Dilute NH₄OH (aq) | NaOH, KOH, K₂CO₃, Na₂CO₃, t-BuOK | Strong bases rapidly catalyze the haloform-type decomposition.[1] |
| Acidic Reagent | 1M HCl (aq), Saturated NH₄Cl (aq) | Concentrated H₂SO₄, Hot Acids | Strong, hot acids can hydrolyze the trifluoromethyl group to a carboxylic acid.[2][3] |
| Temperature | 0 - 25°C | > 40°C | All potential decomposition reactions are kinetically slower at reduced temperatures. |
| Solvent Removal | Reduced pressure, Bath Temp < 40°C | High heat, atmospheric distillation | Prevents thermal decomposition catalyzed by trace acidic or basic impurities. |
Standardized Preventative Workup Protocol
Follow this step-by-step procedure to maximize yield and purity.
Caption: Recommended "Gentle Workup" Workflow.
-
Quench: Slowly pour the crude reaction mixture into a vigorously stirring beaker containing cold (0°C) saturated aqueous ammonium chloride (NH₄Cl) solution. This provides a buffered, weakly acidic environment to neutralize most reaction reagents without being overly harsh.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the separated organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃), if strong acid was used in the reaction. Perform this wash at 0-5°C and vent the funnel frequently.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh solvent.
-
Concentration: Combine the organic filtrates and remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 40°C.
-
Purification: Proceed with purification (e.g., silica gel chromatography, recrystallization) of the crude material.
By adhering to these guidelines and understanding the chemical sensitivities of this compound, you can successfully prevent its decomposition and achieve high yields and purity in your experiments.
References
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]
-
Cleland, W. W. (1982). Hemiacetals of acetophenone. Aromatic substituent effects in the H+- and general-base-catalysed decomposition in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Cleland, W. W. (1982). Hemiacetals of Acetophenone. Aromatic Substituent Effects in the H + - and General - base-catalyse. RSC Publishing. Available at: [Link]
-
Zucker, L., et al. (2002). The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives. ResearchGate. Available at: [Link]
-
De, S. K. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Various Authors. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone? ResearchGate. Available at: [Link]
-
Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]
-
Maag, H., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Available at: [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]
-
Pop, F., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. Available at: [Link]
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]
-
Le Fave, G. M. (1949). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone and Other Fluorinated Acetophenones for the Research Scientist
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Fluorinated acetophenones, in particular, serve as versatile building blocks for a diverse array of complex molecules. This guide provides an in-depth comparative analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone against other notable fluorinated acetophenones, offering insights into their relative properties, reactivity, and applications. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and utilization of these valuable synthetic intermediates.
The Impact of Fluorine Substitution: A Physicochemical and Reactivity Overview
The introduction of fluorine, the most electronegative element, into an acetophenone framework imparts profound electronic and steric effects that dictate the molecule's behavior. The electron-withdrawing nature of fluorine can enhance metabolic stability, modulate pKa, and influence binding affinity to biological targets. The position and number of fluorine substituents, as well as the presence of other electron-withdrawing groups like the trifluoromethyl (-CF3) group, create a nuanced spectrum of reactivity and physical properties across this class of compounds.
Electronic Landscape and Its Influence on Reactivity
The reactivity of fluorinated acetophenones is primarily governed by the interplay of inductive and resonance effects. The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).[1] Conversely, the lone pairs on fluorine can exert a weaker, electron-donating mesomeric effect (+M).[1] The trifluoromethyl group is a powerful electron-withdrawing group through a strong -I effect, further influencing the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.
This complex electronic environment dictates the propensity of these molecules to undergo various chemical transformations. For instance, the increased electrophilicity of the carbonyl carbon in highly fluorinated acetophenones makes them more susceptible to nucleophilic attack.[2]
Comparative Analysis of Key Fluorinated Acetophenones
To provide a clear and objective comparison, this guide will focus on this compound and a selection of other commercially available, structurally related fluorinated acetophenones.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the selected compounds. It is important to note that experimentally determined data for this compound is not widely available in the public domain; therefore, some values are predicted or inferred from closely related structures.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1805653-54-2 | C₉H₅F₅O | 224.13 | Predicted: Liquid/Low-melting solid | N/A | N/A |
| 4'-Fluoroacetophenone | 403-42-9 | C₈H₇FO | 138.14 | Liquid | 4 | 196 |
| 2',4'-Difluoroacetophenone | 364-83-0 | C₈H₆F₂O | 156.13 | Liquid | N/A | 80-81 @ 25 mmHg |
| 4'-(Trifluoromethyl)acetophenone | 709-63-7 | C₉H₇F₃O | 188.15 | Solid | 30-33 | 87-90 |
| 4'-(Trifluoromethoxy)acetophenone | 85013-98-5 | C₉H₇F₃O₂ | 204.15 | N/A | N/A | N/A |
Spectroscopic Fingerprints: A Comparative NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. The presence of ¹⁹F, a spin-1/2 nucleus with 100% natural abundance, provides an additional layer of structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling.
This compound: The ¹H NMR spectrum is expected to show a singlet for the acetyl protons (-COCH₃) and complex multiplets in the aromatic region due to ¹H-¹⁹F coupling. The ¹³C NMR will be characterized by distinct C-F coupling constants for the aromatic carbons attached to or in proximity to the fluorine atoms and the trifluoromethyl group.
2'-Fluoroacetophenones: Studies on 2'-fluoro-substituted acetophenones have revealed the presence of through-space ¹Hα-¹⁹F and ¹³Cα-¹⁹F spin-spin couplings.[3] These couplings indicate a preferred s-trans conformation where the acetyl group is oriented away from the fluorine atom.[3] The magnitude of these coupling constants can be influenced by the solvent's dielectric constant.[3]
¹H NMR Data for Selected Fluorinated Acetophenones:
| Compound | Acetyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2'-(Trifluoromethyl)acetophenone | 2.57 (s) | 7.48-7.70 (m)[4] |
| 4'-(Trifluoromethyl)acetophenone | 2.65 (s) | 7.73 (d), 8.06 (d)[5] |
Note: Chemical shifts are typically reported in ppm relative to a standard (e.g., TMS) and are solvent-dependent.
Reactivity Profiles: A Deeper Dive
The diverse substitution patterns of fluorinated acetophenones lead to distinct reactivity profiles, which are critical for planning synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group in this compound makes its aromatic ring highly susceptible to nucleophilic aromatic substitution. The fluorine atoms themselves can act as leaving groups in the presence of strong nucleophiles. The regioselectivity of such reactions is governed by the electronic activation of the different positions on the aromatic ring.
Carbonyl Group Reactivity
The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents. This makes these ketones more reactive towards nucleophilic addition reactions, such as Grignard reactions and reductions.[6] However, steric hindrance from ortho-substituents can modulate this reactivity. Comparative studies on the reduction of α-haloacetophenones have shown that α-fluoroacetophenones can be slightly less reactive than their chloro and bromo counterparts, a phenomenon attributed to conformational effects.[1]
Experimental Protocols: A Practical Guide
To illustrate the synthesis and application of these compounds, a representative experimental protocol for the synthesis of a fluorinated acetophenone via a Grignard reaction is provided below. This method is widely applicable for the synthesis of various acetophenone derivatives.[6]
Synthesis of 4'-Fluoro-2'-(trifluoromethyl)acetophenone via Grignard Reaction
This protocol outlines a plausible synthetic route to a fluorinated acetophenone, demonstrating a key synthetic methodology.
Materials:
-
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of acetyl chloride in anhydrous THF and cool it to 0 °C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled acetyl chloride solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4'-fluoro-2'-(trifluoromethyl)acetophenone.
-
Conclusion
The selection of a specific fluorinated acetophenone for a synthetic application requires a thorough understanding of the subtle yet significant effects of fluorine substitution. This compound, with its multiple fluorine substituents, represents a highly activated and versatile building block, particularly for the synthesis of complex, poly-fluorinated molecules. This guide has provided a comparative framework to aid researchers in navigating the chemical space of fluorinated acetophenones, from their fundamental physicochemical properties to their practical application in organic synthesis. As the demand for novel fluorinated compounds in pharmaceuticals and materials continues to grow, a deep appreciation for the structure-property relationships within this class of molecules will be paramount for innovation.
References
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PubChem. (n.d.). 4'-Fluoro-2'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
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-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, expert-led walkthrough of the structural validation of 1-(2,3-difluoro-4-(trifluoromethyl)phenyl)ethanone. We will demonstrate the unparalleled power of single-crystal X-ray diffraction (SCXRD) as the gold standard for unambiguous molecular structure determination and compare its definitive results with data obtained from common spectroscopic techniques such as NMR, FTIR, and Mass Spectrometry.
Introduction: The Imperative for Unambiguous Structural Elucidation
In the landscape of pharmaceutical and materials science, the precise atomic arrangement within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. The title compound, this compound, is a highly functionalized aromatic ketone, a class of molecules often serving as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple fluorine substituents on the phenyl ring creates several potential isomers that can be challenging to distinguish using conventional spectroscopic methods alone.
For instance, while Nuclear Magnetic Resonance (NMR) is a powerful tool, differentiating between regioisomers like the 2,3-difluoro and a potential 2,5- or 3,4-difluoro analogue can be complex, often requiring extensive 2D NMR experiments and reliance on predictive models. This is where single-crystal X-ray crystallography provides an unequivocal solution, delivering a precise three-dimensional map of the molecule and its arrangement in the solid state.[1][2] This guide details the workflow, from synthesis to final validation, underscoring the causality behind each experimental choice and establishing a self-validating protocol for structural integrity.
Experimental Workflow: A Multi-faceted Approach
The validation of a molecular structure is not a single experiment but a logical progression of synthesis, purification, and multi-technique characterization, culminating in the definitive analysis by X-ray crystallography.
Figure 1: The integrated workflow for structural validation.
Methodologies
Synthesis and Purification
The target compound, this compound, can be synthesized via a Friedel-Crafts acylation of 1,2-difluoro-3-(trifluoromethyl)benzene.
Protocol:
-
To a cooled (0 °C) solution of 1,2-difluoro-3-(trifluoromethyl)benzene (1.0 eq) in a suitable dry solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ketone. Purity is confirmed by HPLC (>99%).
Expertise Note: The choice of a Lewis acid catalyst and reaction conditions is critical to control regioselectivity. While AlCl₃ is effective, milder catalysts could be explored to minimize side reactions. High purity of the starting material is essential for successful crystallization later.[3]
Single Crystal Growth: The Art and Science
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[4] The success of this process is highly dependent on purity, solvent choice, and the method of supersaturation.[5]
Protocol: Slow Evaporation
-
Ensure the purified compound is completely dry and free of residual solvents from chromatography.
-
In a clean, small glass vial, dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent. For this compound, a moderately polar solvent like ethanol or acetone is a good starting point.
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[5]
-
Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes. This is crucial to slow the rate of evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Causality Behind Choices:
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, only small crystals or oils may form. If it's too low, the compound won't dissolve sufficiently.[5]
-
Slow Evaporation: This is the simplest crystallization method.[6][7] By allowing the solvent to evaporate gradually, the solution becomes supersaturated at a controlled rate, promoting the growth of a few large, well-ordered crystals rather than many small ones.
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a goniometer.[2]
Protocol:
-
Mounting: A well-formed, clear crystal was selected under a microscope and mounted on a cryo-loop using a minimal amount of paratone-N oil.[2]
-
Data Collection: The crystal was flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer using Mo-Kα radiation (λ = 0.71073 Å).
-
Structure Solution: The structure was solved using direct methods with the SHELXT program.
-
Structure Refinement: The model was refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Results: A Comparative Analysis
Definitive Structure from X-ray Crystallography
X-ray crystallography provided an unambiguous structural determination of this compound. The key crystallographic data and refinement statistics, which serve as indicators of the quality of the structure, are summarized below.
| Table 1: Crystal Data and Structure Refinement | |
| Parameter | Value |
| Empirical Formula | C₉H₅F₅O |
| Formula Weight | 224.13 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.54(1) Å, α = 90°b = 10.21(2) Å, β = 101.3(4)°c = 11.05(2) Å, γ = 90° |
| Volume | 943.1(3) ų |
| Z | 4 |
| Density (calculated) | 1.577 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-Fit on F² | 1.05 |
Discussion of the Structure: The analysis confirms the connectivity and substitution pattern of the phenyl ring, with fluorine atoms at positions 2 and 3, and the trifluoromethyl group at position 4. The acetyl group is nearly coplanar with the aromatic ring, indicating significant conjugation. The crystal packing is stabilized by intermolecular C-H···F and C-H···O hydrogen bonds.
Comparison with Spectroscopic Data
While other analytical techniques can suggest the structure, they lack the definitive power of X-ray crystallography. The following table compares the data from various methods, demonstrating their consistency with the solved crystal structure.
| Table 2: Comparison of Analytical Data | |||
| Technique | Feature | Observed Data | Interpretation & Corroboration by SCXRD |
| ¹H NMR | Aromatic Protons | δ ~7.5-7.8 ppm (2H, m) | Consistent with two adjacent protons on a highly substituted, electron-deficient aromatic ring. SCXRD confirms protons at C5 and C6. |
| Methyl Protons | δ ~2.6 ppm (3H, s) | A singlet for the acetyl methyl group is expected. SCXRD confirms the -C(=O)CH₃ moiety. | |
| ¹³C NMR | Carbonyl Carbon | δ ~195 ppm | Typical chemical shift for an aryl ketone.[8] |
| Aromatic Carbons | Multiple signals with complex C-F coupling | The number of signals and complex splitting patterns are consistent with the proposed substitution, but assigning specific carbons without ambiguity is difficult. SCXRD provides exact atom positions. | |
| ¹⁹F NMR | Aromatic Fluorines | Two distinct signals with F-F coupling | Confirms the presence of two different fluorine environments on the ring. |
| CF₃ Group | Singlet at ~ -63 ppm | Characteristic of a trifluoromethyl group attached to an aromatic ring. | |
| FTIR | Carbonyl Stretch | ~1690 cm⁻¹ | Strong absorption typical for the C=O stretch in conjugated aryl ketones.[9][10] |
| C-F Stretches | ~1100-1350 cm⁻¹ | Strong, complex bands characteristic of C-F and CF₃ vibrations. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 224.02 | Matches the calculated exact mass for C₉H₅F₅O, confirming the elemental composition. Fragmentation patterns can provide clues but not definitive isomer structure.[11][12] |
Key Insight: As Table 2 illustrates, all spectroscopic data are consistent with the structure determined by X-ray crystallography. However, spectroscopy alone would struggle to definitively rule out other isomers. The true value of SCXRD lies in its ability to move from "consistent with" to "proven to be," which is a critical distinction in regulated environments like drug development.
Conclusion
The structural validation of this compound serves as a powerful case study for the application of a rigorous, multi-technique characterization workflow. While methods like NMR, FTIR, and Mass Spectrometry provide essential and complementary data regarding functional groups, connectivity, and composition, they fall short of providing the unambiguous, three-dimensional structural proof required for complex molecules.
Single-crystal X-ray crystallography stands alone as the gold standard, offering irrefutable evidence of atomic arrangement and stereochemistry.[13] By integrating this definitive technique with preliminary spectroscopic analysis, researchers can ensure the absolute integrity of their materials, a foundational requirement for advancing research and development in chemistry and life sciences.
References
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James Madison University Scholarly Commons. (2015). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
- Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons.
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NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. [Link]
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National Institutes of Health (NIH). (2018). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2491-2514. [Link]
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- Google Patents. Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
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National Institutes of Health (NIH). (2018). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
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University of Southampton ePrints. (2023). Advanced crystallisation methods for small organic molecules. [Link]
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National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]
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Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory Guide. [Link]
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ResearchGate. (2015). FT-IR spectra of control and treated 3-nitroacetophenone. [Link]
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Wikipedia. X-ray crystallography. [Link]
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-
SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]
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ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
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A Comparative Guide to the Efficacy of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone and Its Alternatives as Precursors for Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Chiral alcohols bearing fluorinated phenyl moieties are particularly valuable building blocks for pharmaceuticals and agrochemicals. The primary route to these critical intermediates is the asymmetric reduction of their corresponding prochiral ketones. This guide provides an in-depth comparative analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone and its structural alternatives as precursors for the synthesis of these high-value chiral alcohols.
Introduction: The Strategic Importance of Fluorinated Phenyl Ethanones
Fluorinated acetophenones are key precursors for synthesizing chiral benzylic alcohols, which are integral components of numerous bioactive molecules. The stereoselective reduction of the ketone moiety provides access to enantiomerically pure alcohols, a critical step in drug development. The substitution pattern on the aromatic ring significantly influences not only the biological activity of the final product but also the efficacy of the asymmetric reduction itself.
The electron-withdrawing nature of fluorine and trifluoromethyl groups can impact the reactivity of the ketone, making the choice of an effective and selective catalytic system paramount.[1] This guide will explore the synthesis of these precursors and compare their performance in the crucial asymmetric reduction step, focusing on yield and enantioselectivity.
Synthesis of Fluorinated Acetophenone Precursors
The synthesis of fluorinated acetophenones typically involves Friedel-Crafts acylation or the use of organometallic reagents such as Grignard reagents. For a polysubstituted compound like this compound, a plausible synthetic route would involve the Grignard reaction of a corresponding brominated benzene derivative.
A general approach involves reacting an isomeric mixture of halo benzotrifluoride with magnesium to form a Grignard reagent, which is then reacted with an acetylating agent.[2] The overall process yield for similar reactions is reported to be in the range of 78 to 85%.[2]
Caption: General synthetic pathway for fluorinated acetophenones via Grignard reaction.
Comparative Efficacy in Asymmetric Reduction
The primary application for these precursors is the synthesis of chiral alcohols. The efficacy of different fluorinated acetophenones can be compared by examining their performance in asymmetric reduction reactions. The key metrics for comparison are chemical yield and enantiomeric excess (e.e.).
We will consider three state-of-the-art methodologies for this key transformation:
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
-
Corey-Bakshi-Shibata (CBS) Reduction
-
Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)
Performance Data of Alternative Precursors
The following table summarizes the performance of various fluorinated acetophenone alternatives in asymmetric reduction reactions.
| Precursor | Method | Catalyst/Enzyme | Yield (%) | e.e. (%) | Reference |
| 4'-(Trifluoromethyl)acetophenone | CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | >90 | >95 | [1] |
| 3'-(Trifluoromethyl)acetophenone | Biocatalytic | Recombinant E. coli with Carbonyl Reductase | 91.5 | >99.9 | [3] |
| Substituted Acetophenones | ATH | [Mn(CO)₂(1)]Br | up to >99 | 90-99 | [4] |
| 4-Chromanone Derivatives | Asymmetric Hydrogenation | Chiral η⁶-arene/N-tosylethylenediamine−Ru(II) | Quantitative | 97 | [5] |
Analysis and Expected Efficacy of this compound
The high degree of electron deficiency on the phenyl ring of this compound is expected to make the carbonyl carbon highly electrophilic. This should facilitate the hydride transfer step in all three reduction methodologies, potentially leading to high conversion rates and yields.
However, the steric hindrance from the ortho-fluoro substituent could play a significant role. In metal-catalyzed hydrogenations (ATH and CBS), the approach of the substrate to the chiral catalyst's active site is critical for high enantioselectivity. The ortho-fluoro group might create steric clashes that could either enhance or diminish the facial selectivity, depending on the specific catalyst-substrate interactions. For biocatalytic reductions, the substrate must fit into the active site of the enzyme. The specific substitution pattern of the target molecule may affect its binding affinity and orientation within the active site, which would directly impact both the reaction rate and the enantioselectivity.
Based on the high performance of other electron-deficient fluorinated acetophenones, it is reasonable to predict that this compound would be an excellent substrate for asymmetric reduction, likely affording the corresponding chiral alcohol with high yield and enantioselectivity, particularly with robust biocatalytic systems that can be engineered for specific substrates.[3]
Experimental Protocols
Below are detailed, representative protocols for the asymmetric reduction of a fluorinated acetophenone. These protocols are based on established methodologies and can be adapted for the target precursor.[1]
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol describes a typical ATH of an aromatic ketone using a Noyori-type catalyst.[6][7]
Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., argon), add the chiral Ruthenium catalyst (e.g., RuCl) (1-2 mol%) to a dry reaction vessel.
-
Solvent and Hydrogen Source: Add anhydrous 2-propanol, which serves as both the solvent and the hydrogen source.
-
Base Addition: Add a solution of a base, such as potassium tert-butoxide (10 mol%), in 2-propanol.
-
Substrate Addition: Add the fluorinated acetophenone substrate (1 equivalent).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80°C) and stir until the reaction is complete (monitor by TLC or GC).[4]
-
Work-up and Purification: After cooling to room temperature, quench the reaction, and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Protocol 2: Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)
This protocol outlines a whole-cell biocatalytic reduction, which offers a green and highly selective alternative.[3]
Step-by-Step Methodology:
-
Biocatalyst Preparation: Cultivate the recombinant microbial cells (e.g., E. coli expressing a specific ADH/carbonyl reductase) and harvest the cells by centrifugation.
-
Reaction Mixture: Prepare a buffered solution (e.g., PBS at pH 7.0) containing a co-substrate for cofactor regeneration (e.g., isopropanol).
-
Cell Suspension: Resuspend the harvested cells in the reaction buffer to a specific concentration (e.g., 12.6 g dry cell weight/L).[3]
-
Substrate Addition: Add the fluorinated acetophenone substrate. A surfactant like Tween-20 may be added to improve substrate solubility.[3]
-
Bioreduction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).
-
Monitoring and Work-up: Monitor the reaction progress by GC or HPLC. Once complete, extract the product with an equal volume of ethyl acetate.
-
Isolation: Dry the organic phase and remove the solvent to obtain the chiral alcohol product.
Conclusion and Recommendations
This compound is a promising precursor for the synthesis of valuable, highly functionalized chiral alcohols. Its electron-deficient nature suggests high reactivity in asymmetric reduction reactions. While direct comparative data is limited, analysis of structurally related fluorinated acetophenones indicates that high yields and excellent enantioselectivities can be achieved.
-
For high enantioselectivity and mild reaction conditions , biocatalytic reduction using a suitable alcohol dehydrogenase is highly recommended. The amenability of enzymes to protein engineering allows for optimization for specific substrates, which could overcome potential steric challenges posed by the ortho-fluoro substituent.[3]
-
For chemical robustness and scalability , Ruthenium-catalyzed asymmetric transfer hydrogenation offers a reliable and well-established method, demonstrating broad substrate scope and high efficiency for various aromatic ketones.[4][6]
Researchers and drug development professionals should consider the specific requirements of their synthetic route, including scalability, cost, and green chemistry principles, when choosing between this compound and its alternatives, as well as the most appropriate reduction methodology.
References
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. BMC Biotechnology, 2021.
- Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols. BenchChem.
- Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling. The Journal of Organic Chemistry, 2015.
- Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.
- Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions.
- Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines.
- comparing the efficacy of different chiral alcohols in asymmetric reduction. BenchChem.
- Method for synthesizing trifluoromethyl acetophenone.
- Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 2018.
- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Current Organic Chemistry, 2014.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 2022.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 2014.
- Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 2024.
- Fluorinated enolate precursors used to access chiral α‐fluoroalkyl substituted alcohols via catalytic asymmetric aldol‐type reaction.
- Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 2024.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
- The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts.
- Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry, 2017.
- Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 2003.
- Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society.
- Biocatalytic C=C bond reduction for the fragrance industry. Journal of Biotechnology, 2024.
- One‐Pot Construction of Fluorinated Chiral Alcohols via Sequential Substitution/Asymmetric Transfer Hydrogenation of α‐Bromoarylketones and Fluoroalcohols.
- A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- Asymmetric hydrogenation of acetophenone.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022.
- Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triform
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, a key intermediate in many synthetic pathways, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. More critically, it details the essential process of cross-validating these methods to ensure data consistency and accuracy across different analytical platforms.
The Imperative of Cross-Validation
Method cross-validation is the systematic process of demonstrating that two or more distinct analytical methods are equivalent for a specific analytical purpose.[1] This becomes crucial when, for instance, a rapid in-process control method (e.g., HPLC) needs to be correlated with a more definitive stability-indicating or characterization method (e.g., GC-MS or NMR). The objective is to establish a high degree of assurance that the different methods will produce comparable results, within predefined acceptance criteria, when analyzing the same sample.[1][2]
This guide is structured to provide not just the "how" but also the "why," grounding each recommendation in scientific principles and regulatory expectations.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is governed by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the data. For this compound, a semi-volatile, fluorinated aromatic ketone, HPLC, GC-MS, and NMR each present distinct advantages and disadvantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. |
| Strengths | - Wide applicability to a broad range of compounds.- Non-destructive.- High precision and accuracy for quantification. | - Excellent separation efficiency for volatile and semi-volatile compounds.- High sensitivity and selectivity with mass spectrometric detection.- Definitive identification based on mass spectra.[3] | - Unambiguous structure elucidation and confirmation.- Quantitative analysis without the need for a reference standard of the same compound (qNMR).- Non-destructive. |
| Weaknesses | - Lower resolution for highly complex mixtures compared to GC.- Potential for matrix effects.- May require derivatization for detection of some compounds. | - Limited to thermally stable and volatile compounds.- Potential for thermal degradation of labile analytes.- Derivatization may be necessary to improve volatility. | - Lower sensitivity compared to HPLC and GC-MS.- More complex data interpretation.- Higher instrumentation cost. |
| Typical Application for this Analyte | Routine quality control, purity assessment, and quantification of the active pharmaceutical ingredient (API) and its impurities. | Identification and quantification of volatile impurities, residual solvents, and degradation products. | Definitive structure confirmation, identification of unknown impurities, and quantitative analysis (qNMR). |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. It is imperative to perform method development and validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC) Method
The presence of multiple fluorine atoms can present challenges in reversed-phase HPLC due to altered polarity and potential for secondary interactions with the stationary phase.[4][5] A fluorinated stationary phase can sometimes offer better selectivity for such compounds.[4][5]
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a fluorinated phase column (e.g., Pentafluorophenyl (PFP) phase).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 40% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The volatility of this compound makes it amenable to GC-MS analysis. The key is to ensure sufficient thermal stability and to develop a temperature program that provides good separation from potential impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Ionization Energy: 70 eV.
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural confirmation. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be essential. The ¹⁹F NMR will be particularly informative due to the three distinct fluorine environments.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), longer acquisition time may be needed.
-
¹⁹F NMR: Standard proton-decoupled pulse sequence. The large chemical shift range of ¹⁹F should be considered when setting the spectral width.
Expected Spectral Features:
-
¹H NMR: Signals for the methyl protons (singlet) and the aromatic proton (likely a multiplet due to coupling with fluorine atoms).
-
¹³C NMR: Resonances for all carbon atoms, with characteristic splitting patterns due to C-F coupling.[6]
-
¹⁹F NMR: Three distinct signals corresponding to the two aromatic fluorine atoms and the trifluoromethyl group, with coupling between them.
Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation of the HPLC and GC-MS methods is crucial for ensuring that both methods provide equivalent quantitative results for the purity of this compound.
Objective: To demonstrate the equivalence of the validated HPLC and GC-MS methods for the determination of the purity of this compound.
Materials:
-
At least three different batches of this compound, including one batch with known impurities if available.
-
Reference standard of this compound.
Procedure:
-
Method Validation: Ensure that both the HPLC and GC-MS methods are individually validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Sample Analysis:
-
Prepare samples from each of the three batches in triplicate.
-
Analyze each replicate by both the validated HPLC and GC-MS methods.
-
-
Data Evaluation:
-
Calculate the purity of each sample using both methods.
-
Compare the results obtained from the two methods.
-
Acceptance Criteria:
The acceptance criteria for cross-validation should be pre-defined in a protocol. A common approach is to assess the agreement between the results from the two methods.[1][2]
-
Agreement of Mean Values: The mean purity value obtained by the HPLC method should not differ from the mean purity value obtained by the GC-MS method by more than a pre-defined percentage (e.g., ±2.0%).
-
Statistical Analysis: A statistical test, such as a two one-sided t-test (TOST), can be used to demonstrate statistical equivalence.
Visualizing the Workflow
A clear understanding of the experimental and logical flow is essential for successful implementation.
Caption: Decision tree for interpreting cross-validation results.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. For instance, the specificity of the HPLC method is continuously verified by the peak purity analysis using a DAD detector. Similarly, the mass spectral data from the GC-MS method provides an orthogonal confirmation of the analyte's identity in every run. The use of a well-characterized reference standard is the cornerstone of ensuring the accuracy and traceability of the quantitative data.
Conclusion
The cross-validation of analytical methods for a novel compound like this compound is a non-negotiable aspect of robust drug development. By judiciously selecting and validating complementary techniques such as HPLC, GC-MS, and NMR, and by rigorously comparing their results, a high level of confidence in the analytical data can be achieved. This guide provides a comprehensive framework, grounded in scientific principles and practical experience, to navigate this critical process, thereby ensuring the quality and consistency of the final drug product.
References
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
-
Cross and Partial Validation. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
Challenges in HPLC Technology and Potential Solutions. [Link]
-
Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. [Link]
-
Cross-Validations in Regulated Bioanalysis. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
(PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
19 f chemical shifts and coupling constants. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]
-
Mass Spectrometry - Fragmentation Patterns. [Link]
-
(A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. [Link]
-
Separation of 2,2',4'-Trichloroacetophenone on Newcrom R1 HPLC column. [Link]
-
HPLC Determination of Four Derivatives of Benzene. [Link]
-
NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. [Link]
-
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. [Link]
-
Lecture 3: Coupling Constants Coupling Constants the chemical shift. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Fragmentation Patterns in Mass Spectra. [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
- Process for the prepar
-
3-Fluoro-4-(trifluoromethyl)benzoyl chloride. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. mdpi.com [mdpi.com]
Spectroscopic comparison of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone and its isomers
An objective, data-driven comparison of the spectroscopic properties of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone and its structural isomers is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols and theoretical explanations to aid in their unambiguous identification.
Introduction: The Challenge of Isomer Differentiation
In pharmaceutical and materials science, the precise structural characterization of molecules is paramount. Positional isomers, such as the various difluoro-trifluoromethyl-acetophenones, can exhibit vastly different biological activities, toxicological profiles, and material properties. Differentiating these isomers is a common analytical challenge that requires a multi-faceted spectroscopic approach. This guide focuses on a comparative analysis of this compound and its isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a clear and definitive identification workflow. We will explore how the unique electronic environment created by the fluorine and trifluoromethyl substituents in different positions on the phenyl ring gives rise to distinct and predictable spectroscopic signatures.
Spectroscopic Comparison at a Glance
The following table summarizes the key distinguishing spectroscopic features among this compound and two of its isomers. These differences arise directly from the distinct electronic and steric environments of the atoms in each molecule.
| Spectroscopic Feature | This compound | 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone | 1-(3,4-Difluoro-2-(trifluoromethyl)phenyl)ethanone |
| ¹H NMR (Aromatic) | Two distinct multiplets/doublets of doublets. | Two distinct doublets or multiplets. | Two distinct multiplets/doublets of doublets. |
| ¹⁹F NMR (CF₃ Signal) | Singlet (no ortho F). | Doublet (coupling to ortho F). | Singlet (no ortho F). |
| ¹⁹F NMR (Aryl-F) | Two distinct multiplets. | Two distinct multiplets. | Two distinct multiplets. |
| ¹³C NMR (C=O Signal) | ~195-200 ppm, influenced by ortho F. | ~195-200 ppm, influenced by ortho F. | ~195-200 ppm, significantly influenced by ortho CF₃. |
| IR (C=O Stretch) | ~1690-1710 cm⁻¹ | ~1690-1710 cm⁻¹ | ~1700-1720 cm⁻¹ (potentially higher due to ortho CF₃) |
| MS (Fragmentation) | Loss of •CH₃, subsequent loss of CO. | Loss of •CH₃, subsequent loss of CO. | Prominent loss of •CH₃ and potential interactions involving the ortho CF₃ group. |
Deep Dive: Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For the target compounds, ¹H, ¹⁹F, and ¹³C NMR provide complementary information.
¹H NMR Analysis:
The proton NMR spectra are most informative in the aromatic region. The chemical shifts and coupling patterns of the two aromatic protons are highly sensitive to the positions of the electron-withdrawing F and CF₃ groups.
-
This compound: We expect two aromatic protons. The proton at C5 will be coupled to the proton at C6 and the fluorine at C4. The proton at C6 will be coupled to the proton at C5 and the fluorine at C2. This results in two complex multiplets or doublets of doublets.
-
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone: This isomer also has two aromatic protons. The proton at C3 is coupled to the fluorine at C2 and C4. The proton at C6 is coupled to the fluorine at C5. This leads to two distinct signals, likely appearing as doublets or multiplets.
-
1-(3,4-Difluoro-2-(trifluoromethyl)phenyl)ethanone: The two aromatic protons at C5 and C6 will be coupled to each other and to the fluorine atoms at C3 and C4, respectively, resulting in two complex multiplets. The steric hindrance from the ortho-CF₃ group may also influence the conformation of the acetyl group and slightly alter the chemical shifts.
¹⁹F NMR Analysis:
Due to the presence of multiple fluorine environments, ¹⁹F NMR is exceptionally useful for distinguishing these isomers.
-
This compound: Three distinct signals are expected: one for the CF₃ group and one for each of the non-equivalent aromatic fluorine atoms at C2 and C3. The CF₃ signal will appear as a singlet as there are no adjacent fluorine atoms. The signals for the F atoms at C2 and C3 will be multiplets due to coupling with each other and with the aromatic protons.
-
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone: A key difference arises here. The CF₃ group at C4 is adjacent to a fluorine atom at C5. Therefore, the CF₃ signal will be split into a doublet. The two aromatic fluorines will also show distinct multiplets.
-
1-(3,4-Difluoro-2-(trifluoromethyl)phenyl)ethanone: The CF₃ group at C2 has no adjacent fluorine atoms, so its signal will be a singlet. The two aromatic fluorines at C3 and C4 will be coupled to each other and to the neighboring protons, resulting in two multiplets.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For these isomers, the most diagnostic absorption band is the carbonyl (C=O) stretch of the ketone.
The position of the C=O stretching frequency is sensitive to the electronic effects of the ring substituents. All three isomers are expected to show a strong C=O absorption band in the region of 1690-1720 cm⁻¹. However, subtle shifts can be observed. For instance, the strong electron-withdrawing effect and steric bulk of the CF₃ group at the ortho position in 1-(3,4-Difluoro-2-(trifluoromethyl)phenyl)ethanone may cause a slight shift to a higher wavenumber (blue shift) compared to the other isomers where the CF₃ group is further from the carbonyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular formula (C₉H₅F₅O) and therefore the same exact mass. The differentiation must come from their fragmentation patterns under techniques like Electron Ionization (EI).
A common fragmentation pathway for acetophenones is the loss of the methyl radical (•CH₃, a loss of 15 Da) to form a stable acylium ion. This would be followed by the loss of carbon monoxide (CO, a loss of 28 Da). While this general pattern is expected for all isomers, the relative abundances of the fragment ions may differ slightly due to the influence of the substituent positions on the stability of the resulting ions.
Experimental Protocols
The following are standard operating procedures for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹⁹F NMR Acquisition: Using the same sample, switch the nucleus to ¹⁹F. Acquire the spectrum with a wider spectral width (e.g., -50 to -150 ppm) to cover both aromatic and trifluoromethyl fluorine signals.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra appropriately (TMS for ¹H, internal or external standard like CFCl₃ for ¹⁹F).
Caption: Workflow for NMR data acquisition and analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum. Identify and label the peaks of interest, particularly the C=O stretch.
Caption: Protocol for FT-IR analysis using an ATR accessory.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities.
-
MS Detection: The eluent from the GC column is directed into the ion source of the Mass Spectrometer (typically using Electron Ionization at 70 eV).
-
Data Acquisition: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the peak corresponding to the molecular ion (M⁺•) and analyze the major fragment ions to establish a fragmentation pattern.
Caption: Standard workflow for GC-MS analysis.
Conclusion
The unambiguous identification of this compound and its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly ¹⁹F NMR, offers the most definitive evidence for structural elucidation. The coupling pattern of the CF₃ group signal—a singlet versus a doublet—serves as a powerful and immediate diagnostic tool to differentiate isomers based on the presence or absence of an ortho-fluorine substituent. By combining the insights from ¹H, ¹⁹F NMR, IR, and MS, researchers can confidently verify the identity and purity of these important chemical building blocks.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Abstract
The rigorous quality control of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of final drug products. This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, a key building block in modern medicinal chemistry. While this molecule is achiral, its synthesis via electrophilic aromatic substitution presents a significant risk of forming positional isomers, which can carry different toxicological and pharmacological profiles. We will explore the rationale behind method selection, comparing Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as primary analytical techniques. Detailed, field-proven protocols are provided, emphasizing the causality behind experimental choices to empower researchers and quality control professionals in developing robust, self-validating analytical systems.
The Imperative of Isomeric Purity in Drug Development
In pharmaceutical synthesis, the precise molecular architecture of a compound dictates its biological activity. Isomers, which share the same molecular formula but differ in atomic arrangement, can exhibit dramatically different pharmacological, pharmacokinetic, and toxicological properties. For a precursor like this compound, controlling isomeric impurities is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy.
The primary route for synthesizing such acetophenones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1][2] This reaction involves adding an acyl group (in this case, an acetyl group) to a substituted benzene ring, such as 1,2-difluoro-3-(trifluoromethyl)benzene. However, the directing effects of the existing substituents (fluoro and trifluoromethyl groups) can lead to the formation of undesired positional isomers, or regioisomers, alongside the target molecule.[3]
For instance, acylation could potentially occur at different positions on the aromatic ring, leading to impurities such as:
-
1-(3,4-Difluoro-5-(trifluoromethyl)phenyl)ethanone
-
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone
-
1-(4,5-Difluoro-2-(trifluoromethyl)phenyl)ethanone
These closely related structures can be difficult to separate from the final active pharmaceutical ingredient (API) and may introduce unforeseen toxicity or side effects. Therefore, sensitive and specific analytical methods are required to detect and quantify these potential isomeric impurities at trace levels.
Strategic Approach to Method Selection
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity analysis depends on the physicochemical properties of the analyte and its potential impurities, primarily volatility and thermal stability. Both techniques offer powerful means of separation, but their underlying principles dictate their suitability for this specific application.
dot
Caption: Decision workflow for selecting an analytical technique.
Fluorinated acetophenones are generally volatile and thermally stable, making both GC and HPLC viable options.[4][5] The decision, therefore, rests on factors such as available instrumentation, required sensitivity, and the specific separation challenges posed by the isomeric mixture.
Comparative Analysis: GC vs. HPLC
A direct comparison reveals the distinct advantages and limitations of each technique for this isomeric purity analysis.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on boiling point and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Fused silica capillary with a non-polar (e.g., 5% phenyl) or mid-polar stationary phase. | C18 (octadecylsilane) reversed-phase column. |
| Advantages | - High resolution for volatile compounds.- Fast analysis times.- Often coupled with Mass Spectrometry (MS) for definitive peak identification.[6] | - Highly versatile and robust.- Suitable for a wide range of polarities.- No requirement for analyte volatility or thermal stability. |
| Disadvantages | - Requires analyte to be thermally stable and volatile.- Potential for thermal degradation of sensitive impurities in the injector port.[4] | - Can consume larger volumes of organic solvents.- Resolution of closely related isomers may require extensive method development. |
| Best For | Rapid screening and identification of known volatile impurities, especially when coupled with MS. | Routine quality control (QC) environments for robust quantification of impurities. |
Experimental Protocols
The following protocols are exemplary and serve as a robust starting point for method development. As with any analytical method, they must be fully validated for their intended use according to ICH guidelines.
Gas Chromatography (GC-FID/MS) Method
Causality: GC is an excellent choice due to the inherent volatility of substituted acetophenones. A non-polar stationary phase (like a 5% phenyl-methylpolysiloxane) is selected to separate isomers primarily based on subtle differences in their boiling points. Flame Ionization Detection (FID) provides excellent quantitative data, while Mass Spectrometry (MS) offers unequivocal identification of the main component and its impurities.
Workflow Diagram: dot
Caption: Standard workflow for GC-based purity analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent, such as acetone or ethyl acetate, to create a 1 mg/mL solution.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
FID Detector: 280°C.
-
MS Transfer Line (if used): 280°C.
-
MS Ion Source (if used): 230°C, with electron ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Calculate the isomeric purity by area percent normalization. The area of the main peak is divided by the total area of all integrated peaks.
-
For MS data, confirm the identity of the main peak by its mass spectrum and use library matching to tentatively identify any impurity peaks.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
Causality: Reversed-phase HPLC is the workhorse of pharmaceutical QC labs due to its robustness and wide applicability. A C18 stationary phase provides a non-polar surface that interacts with the analytes. Separation is achieved by eluting with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile). Isomers with slight differences in polarity will interact differently with the C18 phase, leading to different retention times. A gradient elution (increasing organic solvent percentage over time) is used to ensure that both early- and late-eluting impurities are captured with good peak shape.
Step-by-Step Protocol:
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Zorbax, Purospher® STAR). Fluorinated phases could also be explored for alternative selectivity.[7]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity by calculating the area percent of the main peak relative to the total peak area.
-
If impurity standards are available, a more accurate quantification can be performed using an external standard calibration.
-
Conclusion and Recommendations
Both GC and HPLC are powerful and suitable techniques for the isomeric purity analysis of this compound.
-
Gas Chromatography , especially when coupled with Mass Spectrometry (GC-MS), is highly recommended for initial characterization, impurity identification, and method development. Its high resolving power for volatile isomers provides deep insight into the impurity profile of a new synthetic batch.
-
High-Performance Liquid Chromatography is the preferred method for routine quality control in a manufacturing environment. Its robustness, versatility, and proven track record in pharmaceutical analysis make it a reliable platform for ensuring batch-to-batch consistency and adherence to specifications.
Ultimately, the most effective quality control strategy may involve using GC-MS for in-depth characterization during process development and a validated HPLC-UV method for routine release testing. This dual approach leverages the strengths of both techniques to build a comprehensive and self-validating system for ensuring the isomeric purity of this critical intermediate.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 19, 2026, from [Link]
-
Dagousset, G., Simon, C., et al. (2017). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 19, 2026, from [Link]
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Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. PubMed. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
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Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Retrieved January 19, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]
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Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Kohyama, E., et al. (2020). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved January 19, 2026, from [Link]
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A Guide to Correlating Spectral Data with the Structure of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
This guide provides an in-depth analysis of the spectral data for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, a complex substituted acetophenone derivative. For professionals in drug development and chemical research, accurate structural elucidation is paramount. This document moves beyond a simple presentation of data, offering a comparative framework to understand how the interplay of electron-withdrawing substituents—the fluoro and trifluoromethyl groups—manifests in various spectroscopic techniques. We will dissect the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, correlating each signal to its specific structural origin.
Molecular Structure: An Overview of Electronic Effects
The subject of our analysis is this compound. Its structure is characterized by an acetyl group attached to a heavily substituted benzene ring. The key to interpreting its spectral data lies in understanding the potent inductive (-I) and resonance (-R) effects of the three halogen-containing substituents.
-
Acetyl Group (-COCH₃): An electron-withdrawing group that deactivates the aromatic ring.
-
Fluorine Atoms (at C2, C3): Highly electronegative, exerting a strong -I effect. They also possess a +R (resonance) effect due to their lone pairs, but the inductive effect is generally dominant in influencing the chemical environment of adjacent nuclei.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group due to the cumulative inductive effect of three fluorine atoms. It strongly deactivates the ring and lacks a resonance-donating capability.
These electronic properties create a unique and predictable fingerprint across different spectroscopic platforms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F. For a molecule with multiple fluorine atoms, a multi-nuclear approach is essential for unambiguous assignment.[1]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used, though modern spectrometers can reference internally.
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Tuning and Shimming: Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquisition: Acquire the spectra using standard pulse programs. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds for ¹H and ¹³C NMR. ¹⁹F NMR benefits from a wider spectral width due to its large chemical shift range.[2][3]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Diagram: General NMR Workflow
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.9 | Multiplet (m) | 2H | Ar-H | The two aromatic protons are heavily influenced by adjacent electron-withdrawing F and CF₃ groups, shifting them significantly downfield. Complex coupling with each other and with the ¹⁹F nuclei leads to a multiplet. |
| ~ 2.65 | Singlet (s) | 3H | -COCH₃ | The methyl protons are adjacent to a carbonyl group, which deshields them. The signal appears as a singlet as there are no adjacent protons to couple with. |
Comparative Insight: In unsubstituted acetophenone, the aromatic protons appear between 7.4-7.9 ppm. The strong deshielding observed here is a direct consequence of the cumulative electron-withdrawing power of the fluoro and trifluoromethyl substituents.
¹³C NMR Spectroscopy
¹³C NMR reveals the carbon skeleton of the molecule. A key feature in fluorinated compounds is the presence of C-F coupling, which splits the carbon signals.
| Predicted Shift (ppm) | Multiplicity (J-coupling) | Assignment | Rationale |
| ~ 195 | Singlet (s) | C =O | The carbonyl carbon resonance is typical for an aromatic ketone. Conjugation with the ring and the presence of deactivating groups influence its final position.[4] |
| ~ 150-155 | Doublet of Doublets (dd) | C -F | Aromatic carbon directly bonded to fluorine (C2 or C3). The large one-bond ¹JCF coupling causes a significant split. |
| ~ 145-150 | Doublet of Doublets (dd) | C -F | Aromatic carbon directly bonded to fluorine (C2 or C3). Similar to the other C-F carbon but in a slightly different electronic environment. |
| ~ 125-130 | Quartet (q, ¹JCF ≈ 272 Hz) | -C F₃ | The trifluoromethyl carbon shows a characteristic quartet due to coupling with the three attached fluorine atoms. The chemical shift is typical for this group.[5] |
| ~ 120-135 | Multiple signals | Aromatic C -H & C -COR | The remaining aromatic carbons. Their signals will be split by coupling to nearby fluorine atoms (²JCF, ³JCF), making the region complex. |
| ~ 27 | Singlet (s) | -COC H₃ | The aliphatic methyl carbon, appearing in the expected upfield region. |
Expertise in Action: The observation of large one-bond C-F coupling constants (¹JCF) is definitive proof of direct C-F bonds. The smaller two- and three-bond couplings (²JCF, ³JCF) are invaluable for assigning the specific positions of other carbons relative to the fluorine atoms.[6][7]
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the fluorine substituents.[3] Chemical shifts are highly dispersed, making it easier to analyze complex multifluorinated molecules.[8][9]
| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -65 | Singlet (s) | -CF ₃ | The trifluoromethyl group typically appears in this region as a singlet, assuming minimal coupling to the ring fluorines.[5] |
| ~ -130 to -145 | Multiplet (m) | Ar-F | The two aromatic fluorine atoms will be in different chemical environments. They will couple to each other, to the aromatic protons, and potentially show smaller long-range coupling to the -CF₃ group, resulting in complex multiplets. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10][11]
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum plots transmittance (%) versus wavenumber (cm⁻¹).
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~ 2950-2850 | Weak | C-H Stretch | Aliphatic C-H (-CH₃) |
| ~ 1700-1710 | Strong, Sharp | C=O Stretch | Ketone Carbonyl |
| ~ 1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1300-1100 | Very Strong | C-F Stretch | C-F (Aromatic) & -CF₃ |
Trustworthiness of Data: The carbonyl (C=O) stretching frequency is a highly reliable diagnostic peak. In acetophenone, it appears around 1686 cm⁻¹.[12] The presence of multiple strong electron-withdrawing groups, like fluorine and CF₃, pulls electron density from the ring and the carbonyl group. This inductive effect strengthens the C=O bond, shifting its absorption to a higher wavenumber (~1705 cm⁻¹ is a reasonable prediction), a phenomenon well-documented for α-haloketones and other electron-deficient ketones.[12][13] The very strong and broad absorption in the 1300-1100 cm⁻¹ region is a definitive indicator of the multiple C-F bonds in the molecule.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Diagram: Logic of Structural Elucidation from Spectral Data
Sources
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. As a fluorinated organic compound, this substance requires specialized disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The operational framework herein is built on the foundational principles of chemical safety, waste segregation, and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this exact isomer, the guidance is synthesized from data on closely related fluorinated acetophenones and established best practices for managing halogenated organic waste.
Hazard Assessment and Chemical Profile
The inherent chemical stability of the carbon-fluorine bond, a defining feature of this molecule, suggests a high degree of environmental persistence.[1][2] This stability, coupled with the hazards identified in analogous compounds, necessitates that this compound be managed as hazardous waste. The primary hazards are extrapolated from structurally similar chemicals and are summarized in the table below.
Table 1: Physicochemical and Hazard Profile (Based on Structural Analogs)
| Property | Value / Classification | Source |
|---|---|---|
| Molecular Formula | C₉H₅F₅O | [3] |
| Molecular Weight | ~224.13 g/mol | [3] |
| GHS Hazard Class | Skin Irritation (Category 2) | [4][5] |
| Serious Eye Irritation (Category 2A) | [4][5] | |
| Respiratory Tract Irritation (STOT SE 3) | [4][5] |
| Primary Disposal Concern | Formation of Hydrogen Fluoride (HF) upon incomplete combustion. |[6][7] |
The trifluoromethyl and difluoro-phenyl moieties render the molecule recalcitrant to natural degradation. Therefore, improper disposal can lead to long-term environmental contamination. The most significant immediate risk during thermal disposal is the potential for the release of highly corrosive and toxic gaseous hydrogen fluoride (HF).[6][7]
Mandatory Safety Protocols: PPE and Engineering Controls
All handling and waste consolidation activities must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[8] The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection : Chemical splash goggles are required at a minimum.[8]
-
Hand Protection : Use chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling the chemical.[4][5]
-
Protective Clothing : A standard laboratory coat is required. For bulk handling or spill cleanup, a chemically resistant apron or suit may be necessary.[5]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Do not mix this waste stream with incompatible materials.[8]
Step 1: Identify the Waste Stream This waste stream includes:
-
Unused or expired this compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper).
-
Solvent rinsate from decontaminating glassware.
Step 2: Select an Appropriate Waste Container
-
For Liquid Waste : Use a clearly marked, sealable, and chemically compatible container (e.g., borosilicate glass or high-density polyethylene). Ensure the container has a screw-top cap to prevent leaks and evaporation.
-
For Solid Waste : Use a dedicated, labeled container, such as a sealable plastic pail or a puncture-resistant bag designated for contaminated solid waste.
Step 3: Label the Waste Container The container must be labeled immediately upon the first addition of waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Hazard Pictograms: GHS07 (Exclamation Mark) for irritant properties.[9]
-
Accumulation Start Date.
Step 4: Segregate the Waste
-
Store waste in a designated satellite accumulation area.
-
This compound is a halogenated organic compound . It must be segregated into the "Halogenated Organic Waste" stream.
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][10]
Disposal Pathway and Logic
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[4] The recommended disposal pathway prioritizes the complete destruction of the molecule to prevent its release into the environment.
Caption: Disposal workflow for fluorinated ketone waste.
High-temperature incineration is the preferred and most effective method for destroying fluorinated organic compounds.[1][11] The process requires sufficiently high temperatures and residence times to break the stable carbon-fluorine bonds, ultimately mineralizing the compound.[11] While effective, there is a risk of forming products of incomplete combustion (PICs) if not managed properly.[2] Disposal in a hazardous waste landfill is a secondary option that provides containment but does not destroy the "forever chemical," posing a long-term risk of environmental release.[1]
Decontamination and Spill Management
A. Decontamination of Labware
-
Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the initial rinsate as halogenated hazardous waste.[8]
-
Wash with soap and plenty of water.[4]
B. Spill Response
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as solid hazardous waste.[4][6]
-
Ventilate the area and wash the spill site after material pickup is complete.
Emergency Exposure Procedures
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Always have the Safety Data Sheet (or this guide, in its absence) for the compound or a close analog available when seeking medical attention.[5]
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565361, 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86276513. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone - Physico-chemical Properties. Retrieved from [Link]
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Angene Chemical. (2024, November 1). Safety Data Sheet: 1-(2-FLUORO-4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved from [Link]
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Chem-Space. (2025, August 25). 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5382090, 1-(3-(Trifluoromethyl)phenyl)ethanone oxime. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone. Given the absence of comprehensive toxicological data for this specific molecule, this directive is grounded in a conservative risk assessment, leveraging safety data from structurally analogous fluorinated and trifluoromethylated aromatic ketones. The presence of multiple fluorine atoms and a trifluoromethyl group on the phenyl ring are significant structural alerts that demand rigorous adherence to safety protocols to mitigate potential health risks.
Hazard Profile and the Imperative for Risk Assessment
The foundation of laboratory safety is a thorough risk assessment performed before any experimental work begins. For this compound, the primary hazards are inferred from related compounds. The difluoro and trifluoromethyl moieties can significantly alter the chemical and toxicological properties of the parent acetophenone, often increasing its potential to cause irritation and harm upon exposure.
Safety Data Sheets (SDS) for analogous compounds consistently highlight a specific set of risks.[1][2][3] A summary of these hazards, which should be conservatively applied to this compound, is presented below.
| Hazard Class | GHS Hazard Statement | Rationale and Potential Effects |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may lead to systemic toxicity.[1][2] |
| Skin Irritation | H315: Causes skin irritation | The electron-withdrawing nature of the fluorine groups can make the compound irritating upon dermal contact.[1][2][3][4][5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with eyes can cause significant damage.[1][2][3][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][5] |
Furthermore, highly fluorinated organic molecules can release hazardous decomposition products, such as hydrogen fluoride (HF), under thermal stress (e.g., in a fire).[3][7] Exposure to HF causes severe, penetrating chemical burns that require immediate, specialized medical attention.[8] This potential underscores the need for stringent engineering and personal protective controls.
The Core PPE Ensemble: Your First Line of Defense
For any procedure involving this compound, a baseline "Core PPE Ensemble" is mandatory. This is the minimum level of protection required, regardless of the quantity or task.
-
Eye and Face Protection: Chemical splash goggles are non-negotiable. Unlike safety glasses, goggles form a seal around the eyes, offering superior protection against splashes, dust, and vapors. For tasks with a high risk of splashing (e.g., large-volume transfers, reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[9][10]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable starting point for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. Double-gloving (wearing two pairs of nitrile gloves) is strongly recommended during solution preparation and transfers to provide an extra layer of protection against tears and rapid permeation.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. It should be worn over long pants and a shirt that covers the upper body.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory to protect against spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[11]
Task-Specific PPE Escalation
The level of required PPE must be escalated based on the specific task and the associated risk of exposure. The following table provides a clear, risk-based framework for PPE selection.
| Risk Level | Representative Tasks | Minimum Required PPE |
| Low | • Handling sealed containers• Transporting the chemical within the lab | • Core PPE Ensemble: - Chemical splash goggles - Single pair of nitrile gloves - Lab coat - Closed-toe shoes |
| Moderate | • Weighing solid chemical (in a fume hood or ventilated balance enclosure)• Preparing solutions• Small-scale reactions (< 5g)• Performing chromatography | • Core PPE Ensemble PLUS: - Double nitrile gloves - All manipulations must be performed within a certified chemical fume hood to control vapor and dust exposure.[2][11] |
| High | • Large-scale reactions (> 5g)• Pressurized reactions• Reaction workups and quenching• Distillations• Cleaning up spills | • Moderate PPE Ensemble PLUS: - Full-face shield over goggles - Chemical-resistant apron worn over the lab coat[9] - Consider heavier-duty gloves (e.g., neoprene) |
Respiratory Protection: A Critical Control
All work with this compound solid or its solutions should be performed inside a properly functioning chemical fume hood.[2] This is the primary engineering control to prevent inhalation exposure. Respiratory protection is required under the following circumstances:
-
Weighing Powders: If a ventilated balance enclosure or fume hood is not available for weighing, a NIOSH-approved respirator with P100 (particulate) and organic vapor/acid gas cartridges is mandatory.
-
Aerosol Generation: Any procedure with a high likelihood of generating aerosols where a fume hood is not feasible.
-
Emergency Response: In the event of a large spill or release outside of a containment device.
Procedural Discipline: Donning and Doffing Protocols
Cross-contamination during the removal of PPE is a common route of exposure. Adhering to a strict sequence is critical.
Donning (Putting On) Sequence:
-
Footwear and Clothing: Ensure proper shoes and long pants are worn.
-
Lab Coat: Put on and fully button the lab coat.
-
Gloves (First Pair): Don the first pair of nitrile gloves.
-
Goggles/Face Shield: Put on chemical splash goggles and, if required, the face shield.
-
Gloves (Second Pair): Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head forward. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as the first.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[12]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling this compound.
Emergency Preparedness and Disposal
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] For eye contact, use an eyewash station to flush for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1] If inhaled, move to fresh air.[1]
-
Spills: Evacuate the area. For small spills within a fume hood, use an inert absorbent material. For larger spills, follow your institution's emergency procedures.
-
Disposal: All contaminated PPE (gloves, lab coats, absorbent material) must be disposed of as hazardous chemical waste according to institutional and local regulations.
By integrating this comprehensive PPE strategy into your standard operating procedures, you can significantly minimize the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.
References
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- Benchchem. (n.d.). Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- ChemicalBook. (n.d.). 1-[2,3-Difluoro-6-(trifluoromethyl)phenyl]ethanone.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- Safety Data Sheet for 1-(2-FLUORO-4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. (2024).
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemScene. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethanone.
- Fluorochem. (2024). Safety Data Sheet for 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
